molecular formula C14H15N3O B362867 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide CAS No. 85366-81-0

3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide

Numéro de catalogue: B362867
Numéro CAS: 85366-81-0
Poids moléculaire: 241.29g/mol
Clé InChI: TZQXDHHAQXXISM-UHFFFAOYSA-N
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Description

3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide is a high-purity synthetic small molecule compound intended for research and development purposes. It belongs to the benzamide chemical class, which is frequently explored in medicinal chemistry and chemical biology for its potential as a protein kinase inhibitor scaffold . Researchers value this core structure for its ability to interact with enzyme active sites, particularly through its amide and amino functional groups. The compound's structure, featuring a 3-pyridylmethyl moiety, contributes to its physicochemical properties and potential for molecular recognition in biochemical assays . As with many similar research compounds, its applications may include investigation into enzyme inhibition mechanisms, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for pharmacological profiling . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals appropriately in accordance with their institution's laboratory safety protocols.

Propriétés

IUPAC Name

3-amino-4-methyl-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10-4-5-12(7-13(10)15)14(18)17-9-11-3-2-6-16-8-11/h2-8H,9,15H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQXDHHAQXXISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide (CAS: 1018564-07-2) for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide, a compound of interest for researchers and professionals in drug development. We will delve into its chemical characteristics, a plausible synthetic route, and explore its potential as a kinase inhibitor, a hypothesis based on the known activities of structurally related benzamide derivatives. This document is intended to serve as a foundational resource, providing both theoretical insights and practical, field-proven methodologies for the synthesis, characterization, and evaluation of this and similar molecules.

Section 1: Compound Profile and Physicochemical Properties

3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide is a small molecule belonging to the benzamide class of compounds. Its structure, featuring a substituted benzene ring linked to a pyridine moiety via an amide bond, suggests its potential for interacting with biological targets.

PropertyValueSource
CAS Number 1018564-07-2N/A
Molecular Formula C₁₄H₁₅N₃ON/A
Molecular Weight 241.29 g/mol N/A
Appearance Off-white to light yellow crystalline powder (predicted)[1]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)General chemical knowledge

Section 2: Synthesis and Characterization

The synthesis of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide can be achieved through a standard amide coupling reaction. The following protocol outlines a reliable method for its preparation in a laboratory setting.

Synthetic Workflow

The synthesis involves the coupling of 3-amino-4-methylbenzoic acid with 3-(aminomethyl)pyridine. The carboxylic acid is first activated to facilitate the nucleophilic attack by the amine.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Amide Coupling 3_amino_4_methylbenzoic_acid 3-Amino-4-methylbenzoic acid Activation Activation (EDC, NHS) 3_amino_4_methylbenzoic_acid->Activation 1. 3_aminomethylpyridine 3-(Aminomethyl)pyridine Coupling Nucleophilic Acyl Substitution 3_aminomethylpyridine->Coupling 3. Activation->Coupling 2. Purification Purification (Column Chromatography) Coupling->Purification 4. Final_Product 3-Amino-4-methyl-N- (3-pyridylmethyl)benzamide Purification->Final_Product 5.

Caption: A logical workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Amide Coupling

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents to form a stable NHS ester intermediate, which then reacts with the amine.[2][3]

Materials:

  • 3-amino-4-methylbenzoic acid

  • 3-(aminomethyl)pyridine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • Activation of Carboxylic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous DMF.

    • Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Amide Bond Formation:

    • To the activated carboxylic acid solution, add 3-(aminomethyl)pyridine (1.1 eq) dropwise.

    • Continue stirring the reaction mixture at room temperature overnight (12-16 hours).

  • Work-up and Extraction:

    • Pour the reaction mixture into water and extract the product with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[4]

    • Elute with a gradient of ethyl acetate in hexane to isolate the pure 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide.

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra should be acquired to confirm the chemical structure.[5][6] Expected ¹H NMR signals would include characteristic peaks for the aromatic protons on both the benzamide and pyridine rings, the methylene protons of the pyridylmethyl group, the methyl protons, and the amine and amide protons.

  • High-Performance Liquid Chromatography (HPLC):

    • The purity of the final compound should be assessed by reverse-phase HPLC, ideally showing a single major peak.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

Section 3: Hypothetical Biological Activity and Mechanism of Action

While there is no specific biological data available for 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide, the structural motifs present in the molecule, particularly the benzamide and pyridine rings, are found in numerous compounds with known pharmacological activities. A prominent class of drugs sharing these features are kinase inhibitors, such as Imatinib, which targets the Bcr-Abl tyrosine kinase.[7] Therefore, it is hypothesized that 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide may function as a kinase inhibitor .

Proposed Mechanism: Inhibition of a Tyrosine Kinase Signaling Pathway

As a working hypothesis, we propose that the compound could inhibit a receptor tyrosine kinase (RTK), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis, a process vital for tumor growth and metastasis.[8][9]

Kinase_Signaling_Pathway Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Signaling_Proteins Downstream Signaling Proteins (e.g., PLCγ, PI3K) Dimerization->Signaling_Proteins Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Signaling_Proteins->Kinase_Cascade Transcription_Factors Activation of Transcription Factors Kinase_Cascade->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Angiogenesis) Transcription_Factors->Cellular_Response Inhibitor 3-Amino-4-methyl-N- (3-pyridylmethyl)benzamide Inhibitor->Dimerization Inhibition

Caption: A hypothesized mechanism of action: inhibition of a receptor tyrosine kinase signaling pathway.

Section 4: In Vitro Evaluation Protocols

To investigate the hypothesized kinase inhibitor activity, the following in vitro assays are recommended.

Protocol 1: In Vitro Kinase Inhibition Assay

This assay will determine the compound's ability to inhibit the activity of a specific kinase (e.g., VEGFR-2). A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[10]

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase substrate (a specific peptide or protein)

  • ATP

  • Kinase assay buffer

  • 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide (test compound)

  • A known kinase inhibitor (positive control)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compound and the positive control in the kinase assay buffer.

    • In the wells of the assay plate, add the kinase, the appropriate substrate, and the assay buffer.

    • Add the diluted test compound or positive control to the respective wells. Include wells with no inhibitor (vehicle control) and wells with no kinase (background control).

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation (MTT) Assay

This assay assesses the effect of the compound on the proliferation of a cancer cell line that is dependent on the targeted kinase signaling pathway (e.g., a human umbilical vein endothelial cell line (HUVEC) for VEGFR-2).[11][12][13]

Materials:

  • Relevant cancer cell line (e.g., HUVEC)

  • Cell culture medium and supplements

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide (test compound)

  • A known cytotoxic agent (positive control)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and the positive control in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include wells with no compound (vehicle control).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Section 5: Illustrative Data Presentation

The following table is a template for presenting the quantitative data that would be generated from the proposed in vitro assays. Note: The data presented here is purely illustrative and does not represent actual experimental results for 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide.

AssayTarget/Cell LineParameterIllustrative Value
Kinase InhibitionVEGFR-2IC₅₀150 nM
Cell ProliferationHUVECGI₅₀500 nM

Section 6: Conclusion and Future Directions

This technical guide has provided a comprehensive overview of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide, including a plausible synthetic route, a hypothesized mechanism of action as a kinase inhibitor, and detailed protocols for its in vitro evaluation. The structural similarity of this compound to known kinase inhibitors suggests that it is a promising candidate for further investigation in the context of oncology drug discovery.

Future research should focus on the actual synthesis and characterization of the compound, followed by the proposed in vitro assays to confirm its biological activity. If the initial hypothesis is validated, further studies could include broader kinase profiling to determine its selectivity, in vivo efficacy studies in animal models of cancer, and structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.

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Sources

Foreword: Unveiling the Therapeutic Potential of a Novel Benzamide Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide

To the dedicated researchers, scientists, and drug development professionals who are at the forefront of discovering novel therapeutics, this guide serves as a comprehensive technical exploration into the potential biological activities of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide. While direct extensive research on this specific molecule is emerging, its structural motifs, particularly the 3-aminobenzamide core and the pyridylmethyl group, point towards significant potential as a modulator of key cellular pathways implicated in cancer and other diseases. This document is structured not as a historical account of established facts, but as a forward-looking investigative roadmap. It is designed to provide a robust theoretical framework and actionable experimental protocols to thoroughly characterize the biological activity of this promising compound. As a Senior Application Scientist, the insights and methodologies presented herein are curated to be both scientifically rigorous and practically applicable in a modern drug discovery laboratory.

Compound Profile: 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide

  • IUPAC Name: 3-Amino-4-methyl-N-(pyridin-3-ylmethyl)benzamide

  • CAS Number: 1018564-07-2

  • Molecular Formula: C₁₄H₁₅N₃O

  • Molecular Weight: 241.29 g/mol

  • Chemical Structure:

    
    
    

The chemical architecture of this molecule provides compelling reasons for its investigation. The 3-aminobenzamide scaffold is a well-established pharmacophore known to inhibit Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical players in the DNA damage response (DDR). Furthermore, the presence of a pyridine ring is a common feature in a multitude of kinase inhibitors, suggesting a potential for dual activity or a distinct mechanism of action centered on cellular signaling cascades.

Postulated Mechanism of Action I: PARP Inhibition and the DNA Damage Response

A primary and highly probable mechanism of action for 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide is the inhibition of PARP enzymes. The structural similarity to 3-aminobenzamide (3-AB), a potent PARP inhibitor, provides a strong rationale for this hypothesis.[1][2]

The Central Role of PARP in DNA Repair

Poly(ADP-ribose) polymerases, particularly PARP1 and PARP2, are crucial nuclear enzymes that act as DNA damage sensors. Upon detecting DNA single-strand breaks (SSBs), PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.

Inhibition of PARP activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cells with a deficient homologous recombination (HR) repair pathway, such as those with BRCA1/2 mutations, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.

Hypothesized Action of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide

It is postulated that 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide acts as a competitive inhibitor at the NAD+ binding site of PARP1 and PARP2, thereby preventing the synthesis of PAR and disrupting the recruitment of the DNA repair machinery. This would lead to an accumulation of DNA damage and could be particularly effective in cancer cells with underlying DNA repair deficiencies.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage Induction cluster_parp_activation PARP-Mediated Repair cluster_cellular_outcome Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 activates PAR_Synthesis PAR Synthesis (PARylation) PARP1->PAR_Synthesis Repair_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->Repair_Recruitment SSB_Accumulation SSB Accumulation SSB_Repair SSB Repair Repair_Recruitment->SSB_Repair Inhibitor 3-Amino-4-methyl-N- (3-pyridylmethyl)benzamide Inhibitor->PAR_Synthesis inhibits DSB_Formation Replication-Associated Double-Strand Breaks (DSBs) SSB_Accumulation->DSB_Formation Apoptosis Apoptosis in HR-Deficient Cells (Synthetic Lethality) DSB_Formation->Apoptosis

Postulated mechanism of PARP inhibition.

Postulated Mechanism of Action II: Kinase Inhibition

The inclusion of a pyridylmethyl moiety in the structure of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide suggests a potential for interaction with the ATP-binding pocket of various protein kinases. Many successful kinase inhibitors, such as Imatinib, share similar structural features.[3][4]

Kinases as Therapeutic Targets

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Kinase inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling pathways.

Potential Kinase Targets

Given the structural similarities to known kinase inhibitors, 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide could potentially inhibit a range of kinases, including but not limited to:

  • Tyrosine Kinases: Such as BCR-ABL, EGFR, and VEGFR, which are often implicated in cancer cell proliferation and angiogenesis.[5][6]

  • Serine/Threonine Kinases: Such as those involved in cell cycle regulation (e.g., CDKs) or stress response pathways (e.g., p38 MAP kinase).

A broad-spectrum kinase screening panel would be the most effective initial approach to identify potential kinase targets.

Proposed Experimental Workflows for Biological Characterization

To systematically evaluate the biological activity of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide, a tiered approach is recommended, starting with in vitro biochemical assays and progressing to more complex cell-based models.

Experimental_Workflow PARP_Assay PARP1/2 Inhibition Assay (Biochemical) Cell_Viability Cell Viability/Cytotoxicity (e.g., MTT, CTG) PARP_Assay->Cell_Viability Kinase_Screen Kinase Panel Screening (Biochemical) Kinase_Screen->Cell_Viability Cellular_PARP Cellular PARP Activity (PAR level detection) Cell_Viability->Cellular_PARP DNA_Damage DNA Damage Assays (Comet, γH2AX) Cell_Viability->DNA_Damage Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cellular_PARP->Cell_Cycle Apoptosis_Assay Apoptosis Assays (Annexin V) DNA_Damage->Apoptosis_Assay Western_Blot Western Blotting (Signaling Pathways) Apoptosis_Assay->Western_Blot

Tiered experimental workflow for characterization.
Detailed Experimental Protocols

Objective: To determine the direct inhibitory effect of the compound on PARP1 activity.

Rationale: This biochemical assay provides a clean, cell-free system to quantify the compound's potency (IC50) against the purified enzyme, confirming it as a direct PARP inhibitor.

Methodology:

  • Assay Principle: A commercially available PARP1 inhibitor assay kit (e.g., from BPS Bioscience or similar) is recommended. These kits typically use a fluorescent polarization (FP) or chemiluminescence-based method.

  • Reagents and Materials:

    • Purified recombinant human PARP1 enzyme.

    • Histone-coated assay plates.

    • Biotinylated NAD+.

    • Streptavidin-HRP or a fluorescently labeled PARP inhibitor probe.

    • Assay buffer.

    • 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide (test compound).

    • Olaparib or Veliparib (positive control inhibitor).

    • DMSO (vehicle control).

  • Procedure:

    • Prepare a serial dilution of the test compound and positive control in assay buffer (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • Add 5 µL of the diluted compounds to the wells of the assay plate.

    • Add 20 µL of PARP1 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 25 µL of a solution containing NAD+ and activated DNA.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and add the detection reagents as per the manufacturer's instructions.

    • Read the signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Objective: To quantify the induction of DNA double-strand breaks in cells treated with the compound.

Rationale: As PARP inhibition leads to the formation of DSBs, measuring the phosphorylation of histone H2AX (γH2AX), a sensitive marker for DSBs, provides cellular evidence of the compound's mechanism of action.

Methodology:

  • Cell Lines:

    • A pair of isogenic cell lines with and without a BRCA1/2 mutation (e.g., CAPAN-1 and a BRCA2-reconstituted control) would be ideal to test the synthetic lethality hypothesis.

    • Alternatively, other cancer cell lines known to be sensitive to PARP inhibitors can be used.

  • Reagents and Materials:

    • Selected cell lines and appropriate culture medium.

    • 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide.

    • Positive control (e.g., Etoposide or Olaparib).

    • Fixation buffer (e.g., 4% paraformaldehyde).

    • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

    • Blocking buffer (e.g., 5% BSA in PBS).

    • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody.

    • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.

    • DAPI for nuclear counterstaining.

  • Procedure:

    • Seed cells in 96-well imaging plates or on glass coverslips and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and controls for 24-48 hours.

    • Wash the cells with PBS and fix with fixation buffer for 15 minutes at room temperature.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

    • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Data Analysis:

    • Quantify the number and intensity of γH2AX foci per nucleus using automated image analysis software.

    • Compare the levels of DNA damage induction between treated and untreated cells.

Data Presentation and Interpretation

Quantitative data from the proposed assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Inhibitory Activity

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Kinase Target X IC50 (nM)
3-Amino-4-methyl-N-(3-pyridylmethyl)benzamideTo be determinedTo be determinedTo be determined
Olaparib (Control)Expected <10Expected <5N/A
Imatinib (Control)N/AN/AExpected <500 (for ABL)

Table 2: Cellular Activity in Cancer Cell Lines

Cell LineGenotypeCompoundGI50 (µM)γH2AX Induction (Fold Change)
Cell Line ABRCA1 mut3-Amino-4-methyl-N-(3-pyridylmethyl)benzamideTo be determinedTo be determined
Cell Line BBRCA1 WT3-Amino-4-methyl-N-(3-pyridylmethyl)benzamideTo be determinedTo be determined

Potential Therapeutic Implications

Based on the postulated dual mechanism of action, 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide holds promise in several therapeutic areas:

  • Oncology:

    • As a monotherapy for cancers with inherent DNA repair defects (e.g., BRCA-mutated ovarian, breast, prostate, and pancreatic cancers).

    • In combination with DNA-damaging agents (e.g., chemotherapy or radiation) to potentiate their effects.

    • As a potential treatment for hematological malignancies or solid tumors driven by specific kinase mutations, should kinase inhibitory activity be confirmed.

  • Ischemia-Reperfusion Injury: PARP inhibitors have shown protective effects in models of stroke and myocardial infarction by reducing cell death and inflammation.[1][7]

  • Neurodegenerative Diseases: There is growing evidence for the role of DNA damage and PARP overactivation in neurodegeneration.[8]

Conclusion

3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide is a compound of significant scientific interest due to its structural resemblance to known PARP and kinase inhibitors. The theoretical framework and detailed experimental workflows provided in this guide offer a clear path to elucidating its biological activity and therapeutic potential. A thorough investigation, as outlined, will be crucial in determining whether this molecule can be advanced as a novel candidate for the treatment of cancer and other debilitating diseases.

References

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An In-Depth Technical Guide to the Therapeutic Targets of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The benzamide scaffold represents a quintessential "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets to elicit diverse pharmacological responses.[1][2] This versatility has established benzamide derivatives as a cornerstone in the development of therapeutics for numerous diseases, ranging from psychiatric disorders to oncology.[1][3] This technical guide provides an in-depth exploration of the core therapeutic targets of benzamide derivatives, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the molecular mechanisms, therapeutic applications, and key experimental validation workflows for three primary target classes: Dopamine Receptors, Histone Deacetylases (HDACs), and Poly(ADP-ribose) Polymerase (PARP). Furthermore, we will survey emerging targets that highlight the continuing expansion of the benzamide pharmacopeia. The narrative emphasizes the causal relationships behind experimental design and the structural basis for target engagement, providing a robust framework for future drug discovery efforts.

Introduction: The Benzamide Scaffold in Modern Drug Discovery

Chemical Features and Privileged Nature

The benzamide core, consisting of a benzene ring attached to an amide group (R-C(=O)N(R')R''), is deceptively simple.[1] Its power lies in its structural and electronic properties. The amide bond can act as both a hydrogen bond donor and acceptor, while the aromatic ring provides a scaffold for diverse substitutions that can be tailored to fit specific binding pockets, modulating properties like potency, selectivity, and pharmacokinetics. This ability to present a variety of pharmacophoric features allows benzamide-containing molecules to bind to numerous, structurally distinct protein targets, earning it the designation of a privileged scaffold.[2][4]

Historical Perspective and Therapeutic Diversity

The therapeutic journey of benzamides began with the discovery of the procainamide-derived antiemetic and prokinetic agent, metoclopramide. This led to the development of a class of "substituted benzamides," including sulpiride and amisulpride, which were found to possess potent antipsychotic properties through their interaction with dopamine receptors.[5] Since then, the functional repertoire of benzamide derivatives has expanded dramatically. They have been successfully developed as anticancer agents targeting epigenetic and DNA repair enzymes, antivirals, antifungals, and modulators of various other CNS targets.[1][6][7] This guide will explore the molecular basis for this remarkable therapeutic breadth.

Targeting G-Protein Coupled Receptors (GPCRs): Dopamine Receptors

The first major therapeutic success for benzamide derivatives came from their activity at dopamine receptors, specifically the D2-like receptor family (D2, D3, D4). This interaction remains a critical area of research for treating psychosis, nausea, and other neurological conditions.[5][8]

Mechanism of Action: D2-like Receptor Antagonism

Substituted benzamides such as sulpiride and levosulpiride act as selective antagonists of D2-like receptors.[3][5] These receptors are coupled to inhibitory G-proteins (Gαi/o). Upon binding of the endogenous ligand dopamine, the G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][9] Benzamide antagonists block the binding of dopamine, thereby preventing this signaling cascade and restoring normal downstream activity.[9] Their specificity for the dopamine system, compared to older neuroleptics, results in a more favorable side-effect profile.[5]

G_protein_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds Benzamide Benzamide Antagonist Benzamide->D2R Blocks ATP ATP ATP->AC

Caption: Dopamine D2 receptor signaling and its inhibition by benzamide antagonists.

Therapeutic Applications
  • Antipsychotics: Drugs like amisulpride are used to treat schizophrenia by blocking D2 and D3 receptors in the mesolimbic pathway.[5]

  • Antiemetics & Prokinetics: Metoclopramide and levosulpiride block D2 receptors in the chemoreceptor trigger zone of the brainstem to prevent nausea and vomiting.[3] They also have effects on serotonin receptors that contribute to their prokinetic activity in the gastrointestinal tract.[10]

Experimental Workflow: Validating D2 Receptor Antagonism

A standard workflow to characterize a novel benzamide derivative as a D2 receptor antagonist involves confirming its binding to the receptor and then quantifying its functional effect on the downstream signaling pathway.

experimental_workflow_d2 start Synthesized Benzamide Derivative binding_assay Radioligand Binding Assay (e.g., with [3H]Spiperone) start->binding_assay functional_assay Functional Assay (cAMP Accumulation) start->functional_assay determine_ki Determine Ki (Binding Affinity) binding_assay->determine_ki determine_ic50 Determine IC50 (Functional Potency) functional_assay->determine_ic50 conclusion Confirm D2 Receptor Antagonist Activity determine_ki->conclusion determine_ic50->conclusion

Caption: Workflow for characterizing benzamide derivatives as D2 receptor antagonists.

This protocol determines the affinity (Ki) of a test compound for the D2 receptor by measuring its ability to displace a known radiolabeled ligand.

  • Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-D2 or HEK293-D2).

  • Incubation Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein), a fixed concentration of a D2-selective radioligand (e.g., [3H]Spiperone at its Kd concentration), and varying concentrations of the test benzamide derivative in a suitable binding buffer.

  • Controls:

    • Total Binding: Radioligand + membranes (no competitor).

    • Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Summary: Binding Affinities of Representative Benzamide D2 Antagonists
CompoundD2 Receptor Ki (nM)Primary Therapeutic Use
Amisulpride2.8Antipsychotic
Sulpiride10.5Antipsychotic
Levosulpiride14.1Antipsychotic, Prokinetic
Metoclopramide250Antiemetic, Prokinetic

Targeting Epigenetic Regulators: Histone Deacetylases (HDACs)

Benzamide derivatives represent a major class of inhibitors targeting histone deacetylases (HDACs), enzymes that play a central role in epigenetic regulation. Their development has opened new avenues for cancer therapy.[11][12]

Mechanism of Action: Inhibition of Class I HDACs

HDACs remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes.[6] Benzamide-based HDAC inhibitors (HDACIs) are designed to mimic the acetylated lysine substrate. They typically feature a zinc-binding group (the ortho-amino anilide moiety), which chelates the essential Zn2+ ion in the enzyme's active site, thereby blocking its catalytic activity.[3][9] This leads to histone hyperacetylation, chromatin relaxation, and re-activation of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells. Many benzamides, like Entinostat (MS-275), show selectivity for Class I HDACs (HDAC1, 2, 3), which may offer a better therapeutic window compared to pan-HDAC inhibitors.[6][13]

hdac_mechanism cluster_dna Chromatin cluster_result Histone Histone Tail (Lysine-Ac) HDAC HDAC Enzyme (with Zn2+) Histone->HDAC Deacetylation DNA DNA Acetate Acetate HDAC->Acetate Condensed Condensed Chromatin (Gene Silencing) HDAC->Condensed Leads to Benzamide Benzamide HDACI Benzamide->HDAC Inhibits (Chelates Zn2+) Open Open Chromatin (Gene Expression) Benzamide->Open Leads to

Caption: Mechanism of HDAC inhibition by benzamide derivatives.

Therapeutic Applications in Oncology

Benzamide HDACIs are primarily investigated as anticancer agents.[6][11]

  • Entinostat (MS-275): This Class I selective inhibitor is in late-stage clinical trials, notably for hormone receptor-positive breast cancer in combination with hormonal therapy.[6][13]

  • Chidamide: A benzamide HDACI approved in China for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[3]

Experimental Workflow: Assessing HDAC Inhibition

experimental_workflow_hdac start Synthesized Benzamide Derivative biochemical_assay In Vitro Biochemical Assay (Fluorometric) start->biochemical_assay cell_based_assay Cell-Based Assay (Western Blot) start->cell_based_assay determine_ic50 Determine IC50 (Enzymatic Potency) biochemical_assay->determine_ic50 confirm_target Confirm Target Engagement (↑ Acetyl-Histone) cell_based_assay->confirm_target conclusion Validate as HDAC Inhibitor determine_ic50->conclusion confirm_target->conclusion

Caption: Workflow for validating a new compound as an HDAC inhibitor.

This assay quantifies the enzymatic activity of a purified HDAC enzyme and is used to determine the IC50 of an inhibitor.

  • Reagents: Prepare assay buffer, purified human HDAC enzyme (e.g., HDAC1), a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and a developer solution containing a protease (like trypsin) to cleave the deacetylated substrate.

  • Reaction Setup: In a black 96-well plate, add the HDAC enzyme, assay buffer, and varying concentrations of the test benzamide inhibitor. Allow a brief pre-incubation (10-15 minutes) at 37°C for the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction. Incubate at 37°C for 30-60 minutes.

  • Stop & Develop: Stop the reaction by adding the developer solution. The developer's protease will cleave only the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group. Incubate for another 15-20 minutes at 37°C.

  • Fluorescence Reading: Measure the fluorescence in a microplate reader (e.g., excitation ~360 nm, emission ~460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (e.g., DMSO).

    • Plot the percent inhibition against the log concentration of the inhibitor and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Data Summary: Inhibitory Potency of Benzamide HDACIs
CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)
Entinostat (MS-275)130200490
Mocetinostat (MGCD0103)170250500
Chidamide9516067

Targeting DNA Damage Repair: Poly(ADP-ribose) Polymerase (PARP)

The benzamide moiety is a key pharmacophore in a powerful class of anticancer drugs that inhibit Poly(ADP-ribose) Polymerase (PARP), an enzyme central to the DNA damage response.[7][14]

Mechanism of Action: Competitive Inhibition at the NAD+ Binding Site

PARP-1 is a nuclear enzyme that detects single-strand DNA breaks (SSBs).[14] Upon binding to damaged DNA, PARP-1 uses nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach long chains of poly(ADP-ribose) (PAR) to itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins. Benzamide-based PARP inhibitors are structural mimics of the nicotinamide portion of NAD+ and act as competitive inhibitors at the enzyme's catalytic domain.[15] By blocking PARP activity, SSBs are not repaired efficiently.[7]

During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In normal cells, DSBs can be repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, these DSBs cannot be repaired, leading to genomic collapse and cell death. This concept is known as synthetic lethality and is the cornerstone of PARP inhibitor therapy.[16]

parp_mechanism cluster_dna DNA Damage SSB Single-Strand Break (SSB) PARP1 PARP-1 Enzyme SSB->PARP1 Recruits & Activates PAR PAR Chains PARP1->PAR Synthesizes NAD NAD+ NAD->PARP1 Substrate Repair SSB Repair Complex PAR->Repair Recruits Repair->SSB Repairs Benzamide Benzamide PARP Inhibitor Benzamide->PARP1 Competitively Inhibits experimental_workflow_parp start Synthesized Benzamide Derivative biochemical_assay In Vitro PARP Activity Assay (Chemiluminescent) start->biochemical_assay cell_based_assay Cell-Based Assay (PAR level by Western/ELISA) start->cell_based_assay determine_ic50 Determine IC50 (Enzymatic Potency) biochemical_assay->determine_ic50 confirm_inhibition Confirm ↓ PAR levels in cells after DNA damage cell_based_assay->confirm_inhibition conclusion Validate as PARP Inhibitor determine_ic50->conclusion confirm_inhibition->conclusion

Caption: Workflow for the validation of novel PARP inhibitors.

This protocol measures the synthesis of PAR chains onto histones immobilized in a 96-well plate.

  • Plate Preparation: Use a 96-well plate pre-coated with histones and containing damaged DNA to activate the PARP enzyme.

  • Reaction Mixture: Add purified PARP-1 enzyme, varying concentrations of the test benzamide inhibitor, and a buffer containing biotinylated NAD+. The biotin tag will be incorporated into the newly synthesized PAR chains.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the PARP reaction to proceed.

  • Washing: Wash the plate thoroughly to remove the reaction mixture and any unincorporated biotinylated NAD+.

  • Detection: Add Streptavidin-Horseradish Peroxidase (Strep-HRP) conjugate, which will bind to the biotinylated PAR chains. Incubate for 60 minutes.

  • Substrate Addition: Wash the plate again to remove unbound Strep-HRP. Add a chemiluminescent HRP substrate.

  • Signal Reading: Immediately read the chemiluminescent signal on a microplate luminometer. The signal intensity is directly proportional to PARP activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control and perform a non-linear regression analysis to determine the IC50 value.

Data Summary: Potency of Benzamide PARP Inhibitors
CompoundPARP-1 IC50 (nM)Antiproliferative IC50 in HCT116 cells (µM)
Compound 13f [14]0.250.30
Compound 23f [17]5.177.87
Compound 27f [17]6.068.93

Emerging and Other Notable Targets

The versatility of the benzamide scaffold continues to yield compounds with novel therapeutic activities.

  • Sigma-1 Receptor (S1R): Benzamide derivatives have been developed as potent and selective S1R agonists. [18][19]S1R is a unique intracellular chaperone protein implicated in neuroprotection and mood regulation, making these compounds promising candidates for CNS disorders like brain ischemia and multiple sclerosis. [18]* Glucokinase (GK): In the field of metabolic diseases, benzamide derivatives are being explored as glucokinase activators. [20]By enhancing the activity of this key glucose-sensing enzyme in the pancreas and liver, these compounds have the potential to improve glycemic control in patients with type 2 diabetes. [20]* Butyrylcholinesterase (BChE): For neurodegenerative diseases, N-benzyl benzamide derivatives have emerged as selective inhibitors of BChE. [21]Inhibition of BChE can increase acetylcholine levels in the brain, offering a potential therapeutic strategy for cognitive dysfunction in advanced Alzheimer's disease. [21]* ABC Transporters: Certain benzamide derivatives can inhibit ATP-binding cassette (ABC) transporters like ABCG2. [22]These transporters are responsible for pumping chemotherapeutic drugs out of cancer cells, leading to multidrug resistance. Inhibiting them can restore the efficacy of anticancer drugs. [22]

Conclusion and Future Directions

The benzamide core has proven to be an exceptionally fruitful scaffold in drug discovery, giving rise to essential medicines that target GPCRs, epigenetic enzymes, and DNA repair pathways. Its success is rooted in its synthetic tractability and its ability to engage in key hydrogen bonding and hydrophobic interactions within diverse protein active sites.

The future of benzamide-based drug development is bright. Key areas of focus will include:

  • Improving Selectivity: Designing next-generation inhibitors with higher selectivity for specific receptor subtypes (e.g., D3 vs. D2) or HDAC/PARP isoforms to minimize off-target effects and enhance the therapeutic index.

  • Multi-Target Ligands: Rationally designing single molecules that can modulate multiple, disease-relevant targets simultaneously (e.g., dual HDAC and PARP inhibitors) to achieve synergistic therapeutic effects, particularly in complex diseases like cancer.

  • Targeting Novel Biology: Continuing to screen benzamide libraries against new and challenging targets to uncover unprecedented therapeutic opportunities, as demonstrated by the recent progress in targeting the sigma-1 receptor and ABC transporters.

By leveraging advanced computational chemistry, structural biology, and innovative synthetic strategies, the scientific community will undoubtedly continue to unlock the full therapeutic potential of benzamide derivatives for years to come.

References

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An In-depth Technical Guide to 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

For distribution among researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide, a compound of interest in medicinal chemistry. Due to the limited direct literature on this specific isomer, this document synthesizes information from closely related analogues to propose synthetic routes, discuss potential biological activities, and outline future research directions.

Introduction: The Benzamide Scaffold in Drug Discovery

Benzamide derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their synthetic tractability and ability to engage in various biological interactions have led to their exploration in a wide range of therapeutic areas. The aminobenzamide moiety, in particular, is a versatile pharmacophore found in compounds with antimicrobial, antifungal, and anticancer properties.[1][2] The incorporation of a pyridylmethyl group introduces a key hydrogen bond acceptor and a basic center, which can significantly influence pharmacokinetic and pharmacodynamic properties. This guide focuses on the specific isomer 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide, exploring its chemical attributes and potential biological significance based on the current understanding of related molecules.

Physicochemical Properties and Identification

Table 1: Physicochemical Properties of the Related Isomer 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide [3]

PropertyValue
CAS Number 1018564-07-2
Molecular Formula C₁₄H₁₅N₃O
Molecular Weight 241.29 g/mol
SMILES CC1=CC(=CC=C1N)C(=O)NCC2=CN=CC=C2

It is anticipated that 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide would share a similar molecular formula and weight, with differences in its spectroscopic and physical properties arising from the altered substitution pattern on the benzene ring.

Proposed Synthesis and Methodologies

The synthesis of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide can be logically approached through the formation of an amide bond between 3-amino-4-methylbenzoic acid and 3-(aminomethyl)pyridine. This transformation is a cornerstone of organic synthesis, and several reliable methods can be employed.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the amide bond, leading to two key starting materials: 3-amino-4-methylbenzoic acid and 3-(aminomethyl)pyridine.

G Target 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide Intermediates Amide Bond Formation Target->Intermediates Amide Disconnection StartingMaterials 3-amino-4-methylbenzoic acid + 3-(aminomethyl)pyridine Intermediates->StartingMaterials

Caption: Retrosynthetic analysis of the target compound.

Synthesis of Key Intermediates
  • 3-Amino-4-methylbenzoic acid: This starting material is commercially available.[4][5] Alternatively, it can be synthesized from 4-methyl-3-nitrobenzoic acid via reduction of the nitro group. A common method for this reduction is catalytic hydrogenation using a palladium catalyst or reduction with a metal like tin or iron in an acidic medium. A patent for a similar compound, 3-amino-4-hydroxybenzoic acid, describes a process involving the reduction of the corresponding nitro derivative.[6]

  • 3-(Aminomethyl)pyridine: This reagent is also commercially available. It can be prepared by various methods, including the reduction of 3-cyanopyridine or the Gabriel synthesis from 3-(halomethyl)pyridine.

Amide Coupling Methodologies

The crucial step in the synthesis is the coupling of the carboxylic acid and the amine. Several established methods can be employed, each with its own advantages regarding yield, purity, and reaction conditions.

3.3.1. Carbodiimide-Mediated Coupling

This is one of the most common methods for amide bond formation. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. The addition of additives like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and improve yields.

Experimental Protocol: Carbodiimide Coupling

  • Dissolve 3-amino-4-methylbenzoic acid (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add EDC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add 3-(aminomethyl)pyridine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

3.3.2. Acid Chloride Method

This method involves converting the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride readily reacts with the amine to form the amide.

Experimental Protocol: Acid Chloride Formation and Amidation

  • Acid Chloride Formation: Reflux 3-amino-4-methylbenzoic acid (1.0 eq) with an excess of thionyl chloride (e.g., 5-10 eq) for 2-4 hours. The progress can be monitored by the cessation of gas evolution.

  • Remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent like DCM.

  • Cool the solution in an ice bath and add a solution of 3-(aminomethyl)pyridine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Work up the reaction as described in the carbodiimide protocol.

G cluster_0 Synthesis Workflow SM1 3-amino-4-methylbenzoic acid Coupling Amide Coupling (e.g., EDC, HOBt) SM1->Coupling SM2 3-(aminomethyl)pyridine SM2->Coupling Product 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide Coupling->Product

Caption: Proposed synthetic workflow for the target compound.

Potential Biological Activities and Therapeutic Targets

While no specific biological data exists for 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide, the activities of structurally similar compounds provide a basis for predicting its potential pharmacological profile.

Antimicrobial and Antifungal Activity

Derivatives of aminobenzamide have demonstrated notable antimicrobial and antifungal properties.[1][2] For instance, certain 2-aminobenzamide derivatives have shown excellent activity against various bacterial and fungal strains, with some compounds exhibiting potency greater than standard drugs like Clotrimazole against Aspergillus fumigatus.[2][7] The presence of the pyridine ring in the target molecule could further enhance these properties, as pyridine-containing compounds are known to possess a broad spectrum of biological activities.[8]

Enzyme Inhibition

The aminobenzamide scaffold is present in inhibitors of various enzymes.

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: Novel N-substituted aminobenzamide derivatives have been identified as potential inhibitors of DPP-IV, an enzyme involved in glucose metabolism.[9] Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes.[9]

  • Acetylcholinesterase (AChE) Inhibition: Benzamide and picolinamide derivatives have been investigated as inhibitors of AChE, an enzyme implicated in Alzheimer's disease.[10] Structure-activity relationship studies have shown that the substitution pattern on both the benzamide and pyridine rings significantly influences inhibitory activity.[10]

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: 3-Aminobenzamide is a known inhibitor of PARP, an enzyme family involved in DNA repair.[11] PARP inhibitors are an important class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways.[12]

Anti-inflammatory and Analgesic Activity

Several N-[pyridyl(phenyl)carbonylamino] derivatives have been evaluated for their anti-inflammatory and analgesic effects.[13][14] These studies suggest that the combination of a pyridine and a benzamide moiety can lead to compounds with significant activity in models of inflammation and pain.[13]

Structure-Activity Relationships (SAR) Based on Analogues

Based on the literature for related compounds, several structural features can be hypothesized to influence the biological activity of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide:

  • Position of the Amino Group: The relative positions of the amino and methyl groups on the benzamide ring will likely impact the molecule's electronic properties and its ability to form hydrogen bonds with biological targets.

  • Pyridine Ring Substitution: The position of the nitrogen atom in the pyridine ring (in this case, the 3-position) is crucial for its role as a hydrogen bond acceptor and for its overall basicity.

  • Linker Flexibility: The methylene linker between the amide nitrogen and the pyridine ring provides a degree of conformational flexibility, which can be important for optimal binding to a target protein.

A study on bis-benzamides as inhibitors of the androgen receptor-coactivator interaction highlighted the importance of specific substituents for biological activity.[15] This underscores the need for systematic modification of the core structure to optimize potency and selectivity.

Future Research Directions

Given the promising biological activities of related benzamide and pyridine-containing molecules, 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide represents a valuable candidate for further investigation. Key areas for future research include:

  • Chemical Synthesis and Characterization: The unambiguous synthesis and full spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR) of the title compound are essential first steps.

  • In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets, including various microbial strains, key enzymes (e.g., DPP-IV, AChE, PARP), and cancer cell lines.

  • Structure-Activity Relationship Studies: The synthesis and evaluation of a library of analogues with variations in the substitution pattern on both the benzamide and pyridine rings would provide valuable insights into the SAR.

  • Computational Modeling: Molecular docking studies could be employed to predict potential biological targets and to rationalize observed biological activities.

Conclusion

3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide is a novel chemical entity with the potential for interesting biological activities. While direct experimental data is currently lacking, a comprehensive analysis of the literature on structurally related compounds allows for the rational design of synthetic routes and the formulation of hypotheses regarding its pharmacological profile. The information presented in this guide is intended to serve as a foundation for researchers interested in exploring the chemistry and biology of this and related benzamide derivatives, with the ultimate goal of discovering new therapeutic agents.

References

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Methodological & Application

Application Notes & Protocols: 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide as a Versatile Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Benzamide Scaffold in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for identifying novel lead compounds. The core principle of FBDD is to screen low molecular weight compounds (typically < 300 Da) that bind to a biological target with low affinity.[1] These "fragments" are then optimized and grown into more potent, drug-like molecules. The initial weak binding of fragments is often more efficient and can lead to lead compounds with better overall properties compared to traditional high-throughput screening (HTS).[1]

The compound 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide is an exemplary fragment candidate. Its structure embodies several key features that make it attractive for FBDD campaigns:

  • A Privileged Scaffold: The benzamide core is a common motif in many approved drugs and is known to participate in key hydrogen bonding interactions with a variety of protein targets.

  • Multiple Interaction Points: The molecule presents a rich array of potential interaction sites, including hydrogen bond donors (amine and amide), hydrogen bond acceptors (amide carbonyl and pyridine nitrogen), and hydrophobic surfaces (methyl-substituted benzene ring).

  • Vectors for Elaboration: The primary amine and the pyridine ring serve as excellent chemical handles for fragment growing or linking strategies, allowing for the systematic exploration of the surrounding binding pocket.

This document provides a comprehensive guide for researchers on how to effectively utilize 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide in a typical FBDD workflow, from initial screening and hit validation to biophysical characterization. The protocols provided are designed to be adaptable to a range of biological targets, with a particular focus on protein kinases, a class of enzymes for which benzamide-containing inhibitors have shown significant promise.

Physicochemical Properties of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide

Adherence to the "Rule of Three" is a guiding principle in the design and selection of fragments for screening libraries. These guidelines help ensure that the fragments have favorable properties for binding and subsequent optimization. The properties of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide align well with these principles.

PropertyValue"Rule of Three" GuidelineSource
Molecular Weight 241.29 g/mol < 300 Da[2][3]
Molecular Formula C₁₄H₁₅N₃O-[2][3]
cLogP ~2.5 (estimated)≤ 3-
Hydrogen Bond Donors 2≤ 3-
Hydrogen Bond Acceptors 3≤ 3-
Rotatable Bonds 3≤ 3-
SMILES CC1=CC(=CC=C1N)C(=O)NCC2=CN=CC=C2-[2]
CAS Number 1018564-07-2-[2][3]

Note: cLogP is an estimation based on the structure.

Proposed Synthetic Route

G cluster_0 Synthesis Workflow start 3-Amino-4-methylbenzoic acid coupling Amide Coupling (e.g., HATU, DIPEA, DMF) start->coupling reagent1 3-(Aminomethyl)pyridine reagent1->coupling product 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide coupling->product

Caption: Proposed synthesis of the target fragment.

Protocol: Amide Coupling
  • Dissolution: Dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition: Add 3-(aminomethyl)pyridine (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide.

FBDD Experimental Workflow: From Hit Identification to Characterization

A typical FBDD campaign involves a tiered approach, starting with a primary screen to identify binders, followed by validation and detailed characterization of the binding interaction.

G cluster_1 FBDD Workflow primary Primary Screen (e.g., SPA, DSF) validation Hit Validation (e.g., SPR, ITC) primary->validation Initial Hits structural Structural Biology (X-ray Crystallography, NMR) validation->structural Confirmed Binders optimization Lead Optimization (Medicinal Chemistry) structural->optimization Binding Mode

Caption: A typical fragment-based drug discovery workflow.

Application Protocol 1: Primary Screening using Scintillation Proximity Assay (SPA)

Objective: To identify initial fragment hits that bind to a target of interest in a high-throughput manner. SPA is a homogeneous assay technology that is well-suited for detecting the weak interactions typical of fragments.[4][5]

Principle: In a competitive SPA, a radiolabeled ligand with known affinity for the target is used. The target protein is immobilized on SPA beads. When the radiolabeled ligand binds to the target, it comes into close proximity with the scintillant in the bead, generating a light signal. Unbound fragments from a screening library will compete with the radiolabeled ligand for binding to the target, leading to a decrease in the signal.

Step-by-Step Protocol:
  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for your target protein (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Tween-20).

    • Target-Bead Slurry: Immobilize the biotinylated target protein on streptavidin-coated SPA beads according to the manufacturer's protocol. Resuspend the beads in the assay buffer to the desired concentration.

    • Radiolabeled Ligand: Dilute the radiolabeled ligand in the assay buffer to a concentration that is at or below its Kd for the target.

    • Fragment Stock: Prepare a stock solution of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide in 100% DMSO (e.g., at 100 mM).

  • Assay Procedure (384-well plate format):

    • Add 50 nL of the fragment stock solution to the appropriate wells of a 384-well assay plate. Include positive controls (unlabeled known binder) and negative controls (DMSO only).

    • Add 5 µL of the diluted radiolabeled ligand to all wells.

    • Add 5 µL of the target-bead slurry to all wells to initiate the reaction.

    • Seal the plate and incubate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

    • Centrifuge the plate briefly to settle the beads.

  • Data Acquisition and Analysis:

    • Read the plate on a suitable microplate scintillation counter.

    • Calculate the percent inhibition for each fragment concentration relative to the controls.

    • Fragments showing a concentration-dependent decrease in signal are considered potential hits.

Application Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)

Objective: To validate the hits from the primary screen and determine their binding affinity (KD) and kinetics (kon, koff). SPR is a label-free technique that provides real-time data on molecular interactions.[6]

Step-by-Step Protocol:
  • Chip Preparation:

    • Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport effects.

    • A reference flow cell should be prepared in the same way but without the target protein to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide in running buffer (e.g., HBS-EP+). The concentration range should span the expected KD (e.g., 1 µM to 1 mM).

    • Inject the fragment solutions over the sensor chip at a constant flow rate.

    • Include buffer-only injections for double referencing.

    • After each injection, regenerate the sensor surface if necessary using a suitable regeneration solution.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and the buffer-only injections.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Application Protocol 3: Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)

Objective: To obtain a complete thermodynamic profile of the fragment-target interaction, including the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. ITC directly measures the heat released or absorbed during a binding event.[7][8]

Step-by-Step Protocol:
  • Sample Preparation:

    • Dialyze the target protein and dissolve the fragment in the same buffer to minimize buffer mismatch effects.

    • Degas both the protein and fragment solutions before use.

    • The concentration of the target protein in the cell should be 10-100 times the expected KD of the fragment. The fragment concentration in the syringe should be 10-20 times the protein concentration.

  • ITC Experiment:

    • Load the target protein into the sample cell and the fragment solution into the injection syringe of the ITC instrument.

    • Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and duration.

    • Perform an initial injection of a small volume to avoid artifacts from syringe placement.

    • Carry out a series of injections of the fragment into the protein solution.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the integrated heat data against the molar ratio of fragment to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine n, KD, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and the entropy (ΔS) of binding using the following equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Application Protocol 4: Elucidating the Binding Mode using X-ray Crystallography

Objective: To determine the three-dimensional structure of the fragment bound to the target protein, revealing the specific atomic interactions and providing a rational basis for structure-guided lead optimization.[9][10]

Step-by-Step Protocol:
  • Crystal Preparation:

    • Grow high-quality crystals of the target protein using vapor diffusion (sitting or hanging drop) or other crystallization methods.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals to a solution containing a high concentration of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide (typically 1-10 mM) and a cryoprotectant. Allow the fragment to diffuse into the crystal.[10]

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.[10]

  • Data Collection and Structure Determination:

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using a known structure of the protein as a search model.

    • Build the model of the protein-fragment complex and refine the structure.

    • Analyze the electron density maps to confirm the binding of the fragment and to identify the key interactions with the protein.

Conclusion

3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide represents a valuable starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties and versatile chemical structure make it an ideal candidate for screening against a wide range of biological targets. The protocols outlined in this document provide a comprehensive framework for researchers to effectively utilize this fragment, from initial hit identification through to detailed biophysical and structural characterization. By leveraging these methodologies, researchers can accelerate the discovery of novel and potent lead compounds.

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  • ResearchGate. (2018). (PDF) Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide. Retrieved from [Link]

  • de Kloe, G. E., & Leurs, R. (2020). Escape from planarity in fragment-based drug discovery. Drug Discovery Today: Technologies, 38, 1-7. [Link]

  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
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  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • ChemUniverse. (n.d.). 4-AMINO-3-METHYL-N-(3-PYRIDYLMETHYL)BENZAMIDE [P41153]. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-methylbenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

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how to dissolve 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide for in vitro studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for In Vitro Studies

Topic: Dissolution of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical First Step in In Vitro Screening

3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide is a small molecule of interest within the broader class of benzamide derivatives, which have shown a wide range of biological activities.[1][2] The reliability and reproducibility of any in vitro study hinge on the accurate and complete dissolution of the test compound. Improper dissolution can lead to inaccurate concentration-response curves, false negatives, and a general misinterpretation of a compound's biological activity.

This guide provides a detailed, experience-driven protocol for the dissolution of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide for use in a variety of in vitro assays, such as cell-based proliferation assays, enzyme inhibition studies, and other molecular biology workflows. It is important to note that publicly available, specific solubility data for 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide is limited. Therefore, this protocol is based on established best practices for structurally similar benzamide compounds and general principles of small molecule handling in drug discovery.

Physicochemical Properties and Solvent Selection Rationale

While specific experimental data for 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide is not extensively documented, we can infer some properties from its structure and from data on related compounds. The presence of aromatic rings and amide bonds suggests that the molecule is likely to have low aqueous solubility.

For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for initially dissolving hydrophobic compounds.[2] Its high solvating power for a wide range of organic molecules makes it an ideal choice for preparing high-concentration stock solutions.[3][4] These stock solutions can then be diluted into aqueous cell culture media or assay buffers, ensuring the final concentration of DMSO is kept to a minimum (typically ≤0.5%) to avoid solvent-induced cellular toxicity.[5]

Table 1: Physicochemical Properties of a Structurally Similar Compound: 4-Amino-3-methyl-N-(pyridin-3-ylmethyl)benzamide

PropertyValueSource
CAS Number 1018564-07-2[6][7]
Molecular Formula C₁₄H₁₅N₃O[6][7]
Molecular Weight 241.29 g/mol [6]
Solubility Data not readily available. Assumed to be poorly soluble in water and soluble in organic solvents like DMSO.

Experimental Workflow for Compound Preparation

The following diagram outlines the comprehensive workflow for preparing 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide for in vitro experiments, from initial weighing to the final working solution.

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution Preparation cluster_2 Part 3: Application and Storage A Weigh Solid Compound B Calculate Required Volume of DMSO for 10 mM Stock A->B C Add DMSO to Solid Compound B->C D Facilitate Dissolution (Vortex, Sonicate) C->D E Visually Confirm Complete Dissolution D->E F Prepare Intermediate Dilutions in DMSO (if necessary) E->F Proceed to Dilution G Serially Dilute into Cell Culture Medium/Assay Buffer F->G H Gently Mix by Pipetting or Inverting G->H I Visually Inspect for Precipitation H->I J Add Working Solution to Assay Plate I->J Ready for In Vitro Assay K Store Aliquoted Stock Solution at -20°C or -80°C L Avoid Repeated Freeze-Thaw Cycles K->L

Caption: Workflow for the preparation of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide solutions.

Detailed Experimental Protocols

Materials and Reagents
  • 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.7% purity

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Water bath sonicator (optional)

  • Sterile cell culture medium or assay buffer

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution. Creating a concentrated stock is crucial for minimizing the volume of organic solvent added to the final aqueous assay system.[5]

  • Tare the Balance: Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.

  • Weigh the Compound: Carefully weigh a small amount of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide (e.g., 1-5 mg) into the tared tube and record the exact mass.

  • Calculate DMSO Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution. For a structurally similar compound with a molecular weight of 241.29 g/mol :

    Volume (µL) = (Mass (mg) / 241.29 g/mol ) * 100,000

  • Add DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes.[8]

  • Visual Inspection: Visually inspect the solution against a light source to ensure that all solid material has dissolved and the solution is clear.

  • Storage: Label the tube clearly with the compound name, concentration, solvent, and date. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[9] Store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the DMSO stock solution into your aqueous experimental medium. A stepwise dilution process is recommended to prevent the compound from precipitating out of solution, a phenomenon often referred to as "solvent shock."[10]

  • Thaw Stock Solution: Thaw the 10 mM stock solution at room temperature.

  • Prepare Intermediate Dilutions (Optional but Recommended): It is often beneficial to perform an intermediate dilution in DMSO before the final dilution into the aqueous buffer. For example, prepare a 1 mM solution by diluting the 10 mM stock 1:10 in DMSO.

  • Final Dilution into Aqueous Medium: To prepare the final working concentrations, perform a serial dilution of the DMSO stock (or intermediate dilution) into the pre-warmed (typically 37°C) cell culture medium or assay buffer.

    • Example: To prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. To avoid precipitation, add the small volume of the stock solution to the larger volume of the medium while gently vortexing or pipetting up and down.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level that is toxic to your cells, typically below 0.5%.[5] Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

  • Visual Inspection: After preparing the working solutions, visually inspect them for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of the compound.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Compound Dissolution

ProblemPotential Cause(s)Recommended Solution(s)
Compound Precipitates in Cell Culture Medium The final concentration exceeds the aqueous solubility limit of the compound. "Solvent shock" from rapid dilution.[10] Interaction with media components (e.g., proteins in serum).[10]Lower the final working concentration of the compound. Perform serial dilutions in a stepwise manner.[5] Consider using a serum-free medium for the experiment if compatible with your cell line.
Stock Solution is Cloudy or Contains Particulates The compound has not fully dissolved. The concentration is too high for the solvent.Continue vortexing or sonicating the solution.[8] If it remains cloudy, you may need to prepare a lower concentration stock solution.
Inconsistent Assay Results Inaccurate pipetting during dilution. Compound degradation due to improper storage or repeated freeze-thaw cycles.[9]Ensure pipettes are calibrated. Aliquot stock solutions to minimize freeze-thaw cycles.
Precipitation Occurs Over Time During Incubation The compound may be unstable at 37°C. The pH of the medium may change due to cellular metabolism, affecting solubility.[10]Test the stability of the compound in the medium at 37°C over the time course of your experiment. Ensure your medium has a robust buffering system.

References

  • Ziath Ltd. Samples in DMSO: What an end user needs to know. Available from: [Link]

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  • Bevan, S. J., & Haughton, P. J. (2009). In vitro solubility assays in drug discovery. Methods in molecular biology (Clifton, N.J.), 565, 1–11.
  • Procell Life Science & Technology Co., Ltd. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available from: [Link]

  • Ouyang, J., Chen, G., & Mei, X. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
  • Caballero, J., & Farràs, P. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B, 127(7), 1649–1661.
  • Kozik, V., & Urban, S. (2014). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 19(5), 793–799.
  • JoVE. In Vitro Transcription Assays Application in Drug Discovery | Protocol Preview. Available from: [Link]

  • BioProcess International. Troubleshooting Cell Culture Media for Bioprocessing. Available from: [Link]

  • Quora. How to make a stock solution of a substance in DMSO. Available from: [Link]

  • MDPI. Isolation, Structural Characterization, and In Vitro Antioxidant Activity of Polysaccharides from Cynanchum auriculatum Royle ex Wight. Available from: [Link]

  • ResearchGate. In Vitro Solubility Assays in Drug Discovery | Request PDF. Available from: [Link]

  • ResearchGate. Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. Available from: [Link]

  • ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Available from: [Link]

  • Ortiz, R., et al. (2015). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 6(10), 1053–1057.
  • PubChem. 3-Amino-n-methyl-4-(methylamino)benzenesulfonamide. Available from: [Link]

  • PubChem. N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide nitrate. Available from: [Link]

  • ChemUniverse. 4-AMINO-3-METHYL-N-(3-PYRIDYLMETHYL)BENZAMIDE [P41153]. Available from: [Link]

  • PubChem. 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. Available from: [Link]

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Application Notes and Protocols for the Evaluation of Novel Benzamide Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Forward

While the specific compound 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide is not extensively characterized in publicly available scientific literature, the benzamide scaffold is a cornerstone in the development of targeted cancer therapies. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the investigation of novel benzamide derivatives, such as 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide, in various cancer cell lines. The principles and protocols outlined herein are synthesized from established methodologies for evaluating similar small molecule inhibitors, particularly those targeting kinases and Poly(ADP-ribose) polymerase (PARP) enzymes.

Introduction: The Benzamide Moiety in Oncology

The benzamide structure is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its versatility allows for the synthesis of derivatives that can potently and selectively inhibit key enzymes involved in cancer cell proliferation, survival, and DNA repair. Two of the most prominent classes of benzamide-containing cancer drugs are kinase inhibitors and PARP inhibitors.

  • Kinase Inhibitors: Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[1][2] Many kinase inhibitors are ATP-competitive, binding to the active site of the kinase.[3] The development of kinase inhibitors has revolutionized the treatment of various cancers.[4]

  • PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are essential for DNA repair.[5] In cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to a synthetic lethality, causing cancer cell death.[6][7]

Given the structural features of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide, it is plausible that its mechanism of action could involve the inhibition of kinases or PARP enzymes. The following sections provide a roadmap for elucidating the anti-cancer properties of such a novel benzamide derivative.

Postulated Mechanisms of Action and Signaling Pathways

Kinase Inhibition

Many benzamide derivatives function as inhibitors of protein kinases.[3] A primary investigation should, therefore, assess the effect of the compound on global and specific kinase activities.

A common mechanism for kinase inhibitors is the disruption of signaling cascades initiated by receptor tyrosine kinases (RTKs), such as the EGFR, VEGFR, or PDGFR pathways. Inhibition of these pathways can block downstream signaling that promotes cell proliferation and survival.

RTK_Inhibition cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Activation RAS RAS RTK->RAS Benzamide_Derivative 3-Amino-4-methyl-N- (3-pyridylmethyl)benzamide Benzamide_Derivative->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival

Caption: Postulated inhibition of an RTK signaling pathway by a novel benzamide derivative.

PARP Inhibition

The benzamide moiety is also a key feature of many PARP inhibitors.[5] These compounds function by blocking the repair of single-strand DNA breaks.[8] When these breaks are not repaired, they can lead to the formation of double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair (e.g., BRCA-mutated cancers), these double-strand breaks cannot be repaired, leading to cell death.

Modern PARP inhibitors not only block the catalytic activity of PARP but also "trap" the enzyme on the DNA, which is a highly cytotoxic lesion.[9]

PARP_Inhibition cluster_nucleus Cell Nucleus DNA_SSB Single-Strand DNA Break (SSB) PARP PARP Enzyme DNA_SSB->PARP Recruitment PARP->DNA_SSB Repair Trapped_PARP Trapped PARP-DNA Complex PARP->Trapped_PARP Benzamide_Derivative 3-Amino-4-methyl-N- (3-pyridylmethyl)benzamide Benzamide_Derivative->PARP Inhibition/ Trapping DNA_DSB Double-Strand DNA Break (DSB) Trapped_PARP->DNA_DSB During Replication Apoptosis Apoptosis DNA_DSB->Apoptosis In HR-deficient cells

Caption: Postulated mechanism of PARP inhibition and trapping by a novel benzamide derivative.

Experimental Protocols

The following protocols provide a framework for the initial characterization of a novel benzamide derivative in cancer cell lines.

Cell Viability and Cytotoxicity Assays

The first step in evaluating a new compound is to determine its effect on cell viability and to calculate its half-maximal inhibitory concentration (IC50).[4]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the benzamide derivative in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

IC50_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Compound Treat with Serial Dilutions of Benzamide Derivative Seed_Cells->Treat_Compound Incubate Incubate for 48-72 hours Treat_Compound->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Read_Absorbance Read Absorbance at 570 nm MTT_Assay->Read_Absorbance Analyze_Data Analyze Data and Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the IC50 of a novel compound using the MTT assay.

Apoptosis Assay

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) assay can be performed.

  • Cell Treatment: Treat cells with the benzamide derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Cell Cycle Analysis

To investigate if the compound affects cell cycle progression, PI staining followed by flow cytometry is a standard method.

  • Cell Treatment: Treat cells with the benzamide derivative at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Target Validation

Western blotting is essential for investigating the molecular mechanism of action by assessing the expression and phosphorylation status of key proteins in a signaling pathway.

  • Protein Extraction: Treat cells with the benzamide derivative for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-ERK, total-ERK, PARP, cleaved-PARP, γH2AX) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine changes in protein expression or phosphorylation.

Data Presentation

Quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical IC50 Values of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer (BRCA wild-type)15.2
MDA-MB-231Breast Cancer (BRCA wild-type)12.8
SUM149PTBreast Cancer (BRCA1 mutant)1.5
OVCAR-3Ovarian Cancer8.9
A549Lung Cancer25.6
HCT116Colon Cancer18.3

Concluding Remarks

The investigation of novel benzamide derivatives like 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide holds significant promise for the discovery of new anti-cancer agents. A systematic approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies, is crucial for identifying the therapeutic potential and mechanism of action of such compounds. The protocols and frameworks provided in this guide offer a solid foundation for researchers to embark on the exciting journey of novel cancer drug discovery.

References

  • National Center for Biotechnology Information. N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. PubChem Compound Summary for CID 5291. [Link]

  • Davis MI, Hunt JP, Herrgard S, et al. Comprehensive analysis of kinase inhibitor selectivity. Nat Biotechnol. 2011;29(11):1046-1051. [Link]

  • Schuller, M., Lehtio, L., et al. Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. ChemMedChem. 2017;12(15):1231-1238. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. 2024. [Link]

  • Zimmer, A.S., Gill, S.J., et al. Synthetic lethality of PARP and NAMPT inhibition in triple-negative breast cancer cells. Mol Cancer Ther. 2015;14(1):95-105. [Link]

  • INiTS. Cell-based test for kinase inhibitors. 2020. [Link]

  • Dana-Farber Cancer Institute. What is a PARP Inhibitor? | Science Illustrated. 2016. [Link]

  • Sroka, W., Dymek, B., et al. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. 2021;26(23):7169. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. 2025. [Link]

  • Wang, X., Liu, C., et al. Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide. Journal of Chemical Research. 2018;42(10):504-507. [Link]

  • Plummer, R. PARP inhibitors – a cancer drug discovery story. 2018. [Link]

  • Google Patents. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • Langelier, M.F., Riccio, A.A., et al. Inhibitors of PARP: Number crunching and structure gazing. J Biol Chem. 2022;298(4):101780. [Link]

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Application Note: Comprehensive Analytical Protocols for the Characterization and Quantification of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide is a substituted benzamide derivative of interest in pharmaceutical research and development, potentially as a synthetic intermediate or a candidate molecule in drug discovery pipelines. The presence of a primary aromatic amine, a methyl-substituted benzene ring, an amide linkage, and a pyridine moiety gives it a unique physicochemical profile that requires robust and validated analytical methods for accurate characterization and quantification.

The objective of these application notes is to provide researchers, quality control analysts, and drug development professionals with a comprehensive suite of protocols for establishing the identity, purity, and concentration of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide. The methodologies herein are grounded in established chromatographic and spectroscopic principles and adhere to the validation framework outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1][2] Adherence to Good Laboratory Practice (GLP) is paramount for ensuring the quality and integrity of the generated data.[3][4][5]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the foundation of method development. The key physicochemical characteristics of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide are summarized below.

PropertyValueSource
Chemical Name 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide-
CAS Number 1018564-07-2[6]
Molecular Formula C₁₄H₁₅N₃O[6][7]
Molecular Weight 241.29 g/mol [6][7]
Predicted LogP 1.90[6]
Structure -

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC with UV detection is the workhorse for purity assessment and quantification of small organic molecules.[8] The method described below is designed to provide excellent resolution, sensitivity, and reproducibility for 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide.

Principle and Rationale

The method leverages a C18 stationary phase, which retains the analyte based on hydrophobic interactions.[8][9] The benzamide core and methyl-substituted ring contribute to its retention. A mobile phase consisting of an organic modifier (acetonitrile) and an aqueous buffer (ammonium formate) allows for the precise control of elution. The buffer helps to maintain a consistent pH, ensuring reproducible ionization states for the amine and pyridine groups, which leads to sharp, symmetrical peaks. A gradient elution is chosen to ensure elution of potential impurities with different polarities within a reasonable run time. UV detection at 254 nm is selected as it is a common wavelength for aromatic compounds.[9]

Experimental Protocol: HPLC Purity Determination
  • Instrumentation and Consumables:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, water, and ammonium formate.

    • 0.45 µm membrane filters for mobile phase and sample preparation.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in HPLC-grade water. Adjust pH to 3.5 with formic acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Standard and Sample Preparation:

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with diluent.

    • Working Standard Solution (50 µg/mL): Dilute 0.5 mL of the stock solution to 10.0 mL with diluent.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for hydrophobic small molecules, providing good retention.[9][10]
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5B: AcetonitrileBuffered aqueous/organic mixture for robust, reproducible separation.
Gradient 0-15 min: 20% to 80% B15-17 min: 80% B17-18 min: 80% to 20% B18-25 min: 20% BEnsures elution of the main peak and any potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing speed and resolution.[10]
Column Temp. 30 °CMaintains consistent retention times and peak shape.
Injection Vol. 10 µLA suitable volume to balance sensitivity and peak broadening.
Detection UV at 254 nmAromatic rings in the structure provide strong absorbance at this wavelength.[9]
  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the Working Standard Solution.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of peak area < 2.0%.

      • Tailing factor (Asymmetry) between 0.9 and 1.5.

      • Theoretical plates > 2000.

    • This ensures the analytical system is performing adequately for its intended purpose.[1][2]

Confirmatory Identity and Structural Elucidation

While HPLC provides retention time and purity data, it is not sufficient for unambiguous identification. Mass spectrometry and NMR spectroscopy are essential for confirming the molecular weight and detailed chemical structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS couples the separation power of HPLC with the mass detection capability of MS, providing molecular weight information that is highly specific for identity confirmation.[11][12][13]

Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Single Quadrupole or Time-of-Flight) with an Electrospray Ionization (ESI) source.

  • LC Method: Use the same HPLC method as described in Section 3.2. This allows for direct correlation of the UV peak with the mass signal.

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+. The amine and pyridine nitrogen atoms are readily protonated.

    • Expected Ion: [M+H]⁺

    • Expected m/z: 242.3

    • Capillary Voltage: 3.5 kV

    • Drying Gas (N₂) Flow: 10 L/min

    • Drying Gas Temperature: 350 °C

  • Data Analysis: Confirm that the mass spectrum corresponding to the main HPLC peak shows a dominant ion at m/z 242.3. The presence of this protonated molecular ion provides strong evidence of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule, serving as the definitive method for structural elucidation.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the reference standard in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) to confirm connectivity.

  • Expected ¹H NMR Spectral Features (in DMSO-d₆):

    • Amide Proton (-NH-): A broad singlet or triplet (~8.5-9.0 ppm), coupling to the adjacent CH₂ group.

    • Pyridine Protons: Signals in the aromatic region (~7.2-8.5 ppm), showing characteristic splitting patterns for a 3-substituted pyridine ring.

    • Benzamide Ring Protons: Signals in the aromatic region (~6.5-7.5 ppm).

    • Methylene Protons (-CH₂-): A doublet (~4.4 ppm), coupled to the amide proton.

    • Amine Protons (-NH₂): A broad singlet (~5.0 ppm).

    • Methyl Protons (-CH₃): A sharp singlet (~2.1 ppm).

    • Note: Exact chemical shifts are solvent-dependent and are predictions based on chemical structure.

Quantitative Analysis Protocol

This protocol describes the use of the validated HPLC method (Section 3.0) for determining the concentration of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide in a solution.

Methodology: An external standard calibration curve is used to relate the HPLC peak area to the analyte concentration.

  • Preparation of Calibration Standards:

    • From the Standard Stock Solution (1 mg/mL), prepare a series of at least five calibration standards by serial dilution with the diluent.

    • Suggested Concentration Range: 5 µg/mL, 10 µg/mL, 25 µg/mL, 50 µg/mL, and 100 µg/mL. This range should bracket the expected concentration of the unknown sample.[1]

  • Calibration Curve Construction:

    • Inject each calibration standard in triplicate onto the HPLC system using the method in Section 3.2.

    • Plot the mean peak area (y-axis) against the known concentration (x-axis).

    • Perform a linear regression analysis on the data.

    • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.[9][10]

  • Analysis of Unknown Sample:

    • Prepare the unknown sample in the diluent, ensuring the final concentration is expected to fall within the calibration range.

    • Inject the unknown sample in triplicate.

    • Calculate the mean peak area for the analyte.

    • Determine the concentration of the unknown sample using the linear regression equation from the calibration curve: Concentration = (Mean Peak Area - y-intercept) / slope.

Workflow Visualization

The overall analytical strategy for the comprehensive characterization of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide is depicted below.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Prep Accurate Weighing & Dissolution in Diluent HPLC HPLC-UV Analysis (Purity & Assay) Prep->HPLC Working Standard & Unknowns LCMS LC-MS Analysis (Identity Confirmation) Prep->LCMS Diluted Sample NMR NMR Spectroscopy (Structural Elucidation) Prep->NMR Concentrated Sample SST System Suitability Test (RSD < 2.0%) HPLC->SST Cal Calibration Curve (r² >= 0.999) HPLC->Cal Report Final Report: Identity, Purity, Assay LCMS->Report Confirms MW NMR->Report Confirms Structure Cal->Report

Caption: Comprehensive analytical workflow for 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide.

References

  • Good Laboratory Practice: An Overview for the Analytical Chemist. LCGC International. (2023). [Link]

  • Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. ResearchGate. (2022). [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. (2016). [Link]

  • LC/MS Applications in Drug Development. BioAgilytix. (n.d.). [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. (1995). [Link]

  • A Guide to Good Laboratory Practice (GLP). SafetyCulture. (2023). [Link]

  • Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. ResearchGate. (2014). [Link]

  • Preparation process of 3 amino-4 methyl pyridine.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. NIH National Library of Medicine. (2018). [Link]

  • Good lab practice. Royal Society of Chemistry: Education. (2008). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. (2021). [Link]

  • Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing). (2020). [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. (2023). [Link]

  • Good Laboratory Practice (GLP) 101 – Regulations and Basic Studies. U.S. Food and Drug Administration. (n.d.). [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. (2022). [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Chromatography Online. (2021). [Link]

  • Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application. Journal of Chromatography B. (2015). [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate. (2023). [Link]

  • Introduction to Good Laboratory Practices (GLPs). University of Alaska Fairbanks. (n.d.). [Link]

  • Quality Guidelines. International Council for Harmonisation. (n.d.). [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Amino Benzamide Derived 1,2,3-Triazole Linked Pyrazolines. Rasayan J. Chem. (2019). [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. (2024). [Link]

  • N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. National Center for Biotechnology Information. (n.d.). [Link]

  • 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. PubChem. (n.d.). [Link]

  • 4-AMINO-3-METHYL-N-(3-PYRIDYLMETHYL)BENZAMIDE. ChemUniverse. (n.d.). [Link]

Sources

Troubleshooting & Optimization

Benzamide Synthesis Technical Support Center: A Guide to Optimizing Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzamide?

A1: The most prevalent laboratory methods for synthesizing benzamide include:

  • The Schotten-Baumann reaction: This involves the reaction of benzoyl chloride with ammonia or a primary/secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3]

  • Amide coupling reagents: Carboxylic acids, like benzoic acid, can be activated in situ using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the reaction with an amine.[4][5]

  • From benzoic acid and its derivatives: This can involve converting benzoic acid to an activated form, like an acid chloride using thionyl chloride (SOCl2) or phosphorus oxychloride, followed by amidation.[6][7] Another approach involves the direct reaction of benzoic acid with urea, often catalyzed by boric acid.[8]

Q2: My benzamide synthesis has a low yield. What are the likely causes?

A2: Low yields in benzamide synthesis can stem from several factors:

  • Hydrolysis of the Acyl Chloride: Acyl chlorides like benzoyl chloride readily react with moisture to form the corresponding carboxylic acid (e.g., benzoic acid), reducing the amount of starting material available for the desired reaction.[1][2] It is critical to use anhydrous solvents and reagents.[1]

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, incorrect temperature, or poor mixing, especially in biphasic systems.[1][2]

  • Side Reactions: The formation of byproducts, such as the over-acylation of the newly formed benzamide to N-benzoylbenzamide, can significantly lower the yield.[1]

  • Product Loss During Workup and Purification: Product can be lost during extraction, filtration, and recrystallization steps.[1][2] For instance, using too much solvent during recrystallization can result in a significant portion of the product remaining in the mother liquor.[2]

Q3: I am observing a significant amount of benzoic acid as a byproduct. How can I prevent this?

A3: The presence of benzoic acid as a byproduct primarily indicates the hydrolysis of your benzoyl chloride starting material.[1] To minimize this, ensure all glassware is thoroughly dried, and use anhydrous solvents. The benzoyl chloride should be added slowly to the reaction mixture to favor the reaction with the amine over reaction with any residual water.[1]

Q4: How can I minimize the formation of the N-benzoylbenzamide impurity?

A4: The formation of N-benzoylbenzamide is a result of the benzamide product reacting with another molecule of benzoyl chloride.[1] To prevent this over-acylation, it is recommended to add the benzoyl chloride slowly and in a controlled manner to the amine solution. This ensures that it preferentially reacts with the more nucleophilic primary amine before it can react with the less nucleophilic product benzamide. Maintaining a lower reaction temperature (e.g., 0-5 °C) is also beneficial.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your benzamide synthesis experiments.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Yield of Benzamide Hydrolysis of benzoyl chloride to benzoic acid.Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. Add benzoyl chloride slowly to the reaction mixture.[1]
Incomplete reaction.Increase the reaction time or gently warm the reaction mixture after the initial exothermic phase.[1]
Loss of product during workup.Optimize the extraction and recrystallization steps. Ensure the pH is appropriate during aqueous washes to prevent the product from dissolving.[1]
Product is contaminated with a white solid that is sparingly soluble in the recrystallization solvent. The contaminant is likely the N-benzoylbenzamide byproduct.Improve the slow addition of benzoyl chloride during the reaction. Maintain a low reaction temperature (e.g., 0-5 °C).[1] During purification, try a different recrystallization solvent system.
The reaction mixture becomes very thick and difficult to stir. Rapid precipitation of the benzamide product.Use a sufficient volume of solvent to maintain a stirrable slurry. A mechanical stirrer may be necessary for larger-scale reactions.[1]
No precipitate forms upon addition of benzoyl chloride. The amine starting material may be of poor quality or the concentration may be too low.Verify the purity and concentration of the amine. Ensure the correct stoichiometry of reactants is being used.[1] Impurities in benzylamine can include oxidation and condensation products; purification by distillation under vacuum or conversion to the hydrochloride salt and back may be necessary.[9]

Experimental Protocols

Protocol 1: Benzamide Synthesis via Schotten-Baumann Reaction

This protocol details the synthesis of benzamide from benzoyl chloride and aqueous ammonia.

Step-by-Step Methodology:

  • Preparation: In a conical flask, place a specific volume of concentrated aqueous ammonia. Cool the flask in an ice bath to 0-5°C.

  • Reaction: Slowly add benzoyl chloride to the cold ammonia solution in small portions with continuous shaking or stirring.[10][11] The reaction is exothermic, so maintain the temperature by cooling the flask.[10]

  • Completion: After the addition is complete, continue to shake or stir the mixture for an additional 15-20 minutes.[10] Benzamide will precipitate as a white solid.[11]

  • Isolation: Collect the precipitated crude benzamide by vacuum filtration and wash it with cold water to remove any unreacted ammonia and ammonium chloride.[12]

  • Purification: Recrystallize the crude product from hot water or an appropriate solvent system (e.g., ethanol/water) to obtain pure benzamide crystals.[2][12]

Workflow Diagram:

Schotten_Baumann cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Cool Aqueous Ammonia (0-5°C) B Slowly Add Benzoyl Chloride A->B Exothermic C Stir for 15-20 min B->C D Vacuum Filtration C->D E Wash with Cold Water D->E F Recrystallization E->F G Pure Benzamide F->G

Caption: Schotten-Baumann reaction workflow for benzamide synthesis.

Protocol 2: Benzamide Synthesis using an Amide Coupling Reagent (EDC)

This protocol outlines the synthesis of a substituted benzamide from a carboxylic acid and an amine using EDC as a coupling reagent.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) and the amine (1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents) to the mixture.[2]

  • Coupling Reagent Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add EDC (1.2 equivalents) to the reaction mixture and stir at 0°C for 30 minutes.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.[2]

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[2]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography or recrystallization.[2]

Logical Relationship Diagram:

Amide_Coupling Reagents Carboxylic Acid + Amine + DIPEA in Anhydrous Solvent Activation Formation of Activated O-Acylisourea Intermediate Reagents->Activation Activation Step EDC EDC (Coupling Reagent) at 0°C EDC->Activation Nucleophilic_Attack Amine Attacks Activated Intermediate Activation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Formation Nucleophilic_Attack->Tetrahedral_Intermediate Product Substituted Benzamide Tetrahedral_Intermediate->Product Byproduct Urea Byproduct Tetrahedral_Intermediate->Byproduct

Caption: Key steps in EDC-mediated amide coupling for benzamide synthesis.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.
  • Google Patents. (n.d.). CN105541656A - Preparation method of benzamide.
  • YouTube. (2018). Benzamide Preparation from Benzoic Acid. Retrieved from [Link]

  • An experimental handbook for pharmaceutical organic chemistry-i. (n.d.). ISBN: 978-93-91842-69-7.
  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the synthesis of amide 3 a Solvent Concentration (amine) Eq. (ester) Eq. (t-BuOK) Yield. Retrieved from [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • PubMed Central. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzamide synthesis via oxidative amidation of benzylamines and benzyl cyanides using a I2–TBHP system. Retrieved from [Link]

  • National Institutes of Health. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • RSC Publishing. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Retrieved from [Link]

  • Reddit. (n.d.). How to purify Benzylamine?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]

  • Quora. (2020). What is the Schottan-Baumann reaction?. Retrieved from [Link]

  • askIITians. (2025). How is benzamide obtained from benzoic acid?. Retrieved from [Link]

Sources

Technical Support Center: Stability of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve stability issues that may arise when using this compound in aqueous assay buffers. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles and extensive field experience to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) - Initial Troubleshooting

Q1: My assay results with 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide are inconsistent and show a loss of signal over time. Could the compound be degrading?

A: Yes, inconsistent results or a time-dependent loss of activity are classic indicators of compound instability in the assay buffer.[1] 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide possesses two key functional groups—a benzamide and an aromatic amine—that can be susceptible to degradation under common laboratory conditions.[2][3] The primary degradation pathways to consider are hydrolysis of the amide bond and oxidation of the amino group.[4]

Q2: What are the most likely causes of degradation for this specific molecule in an aqueous buffer?

A: The most common factors influencing the stability of a compound like this are:

  • pH: The benzamide linkage is prone to hydrolysis under both acidic and basic conditions.[5][6]

  • Oxidation: The aromatic amine group can be oxidized by dissolved oxygen, trace metal contaminants, or reactive oxygen species in the buffer.[4]

  • Photodegradation: Aromatic compounds, particularly those with amino groups, can be sensitive to light, which can catalyze oxidative processes.[7][8]

  • Temperature: Higher temperatures accelerate most chemical degradation reactions.[1]

Q3: I suspect my compound is degrading. What are the first three things I should investigate?

A:

  • Measure the pH of your final assay buffer. Ensure it is within a stable range, typically near neutral (pH 6.8-7.6) for many compounds, unless your specific target requires otherwise.[9]

  • Protect your experiment from light. Prepare and handle the compound solutions in amber vials and cover your assay plates with foil or a dark lid.[10]

  • Use freshly prepared buffers and compound solutions. Avoid using old stock solutions or buffers that may have been stored for extended periods, as this minimizes the impact of dissolved gases and potential microbial contamination.

A Deeper Dive: Understanding the Chemical Instability

To effectively troubleshoot, it's crucial to understand the underlying chemistry of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide. The molecule's structure contains vulnerabilities that can be managed with careful experimental design.

Amide Hydrolysis

The central benzamide bond is formed from a carboxylic acid and an amine. This reaction is reversible through hydrolysis, a process that is significantly accelerated by acidic or basic conditions.[2][5]

  • Acid-Catalyzed Hydrolysis: Protons in an acidic solution can protonate the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.[11]

  • Base-Catalyzed Hydrolysis: Hydroxide ions in a basic solution act as a potent nucleophile, directly attacking the carbonyl carbon and leading to the cleavage of the amide bond.[2]

Hydrolysis cluster_main Amide Hydrolysis of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide Compound Parent Compound (Stable Amide) Products 3-Amino-4-methylbenzoic Acid + 3-(Aminomethyl)pyridine Compound->Products H+ / H2O (Acidic) or OH- (Basic)

Caption: Amide bond cleavage via hydrolysis.

Oxidation of the Aromatic Amine

The 3-amino group attached to the benzene ring is an electron-donating group, which makes the aromatic ring susceptible to oxidation.[3] This process can be initiated by atmospheric oxygen, trace metal ions (which can act as catalysts), or exposure to light (photolysis).[4][12] Oxidation can lead to the formation of colored degradation products (azo compounds, for example) or polymers, which can interfere with assay readouts and reduce the concentration of the active compound.[8]

Oxidation cluster_main Oxidative Degradation of Aromatic Amine Parent Parent Compound (Aromatic Amine) Degradants Oxidized Products (e.g., Nitroso, Nitro, Azo-dimers) Parent->Degradants [O] (O2, Light, Metal Ions)

Caption: Potential oxidation of the amino group.

Systematic Troubleshooting Guide & Protocols

If initial checks do not resolve the issue, a more systematic approach is required. This guide provides a logical workflow and detailed protocols to identify and mitigate stability problems.

TroubleshootingWorkflow Start Inconsistent Results or Signal Loss Observed CheckpH 1. Verify Buffer pH Is it neutral (6.8-7.6)? Start->CheckpH CheckLight 2. Control for Light Use amber vials/cover plates? CheckpH->CheckLight Yes OptimizeBuffer Optimize Buffer System (Protocol 2) CheckpH->OptimizeBuffer No CheckFreshness 3. Use Fresh Solutions Buffers & compound stocks? CheckLight->CheckFreshness Yes RunStabilityAssay Problem Persists: Run Preliminary Stability Assay (Protocol 1) CheckLight->RunStabilityAssay No CheckFreshness->RunStabilityAssay Yes CheckFreshness->RunStabilityAssay No AnalyzeResults Analyze Stability Data Degradation observed? RunStabilityAssay->AnalyzeResults AnalyzeResults->OptimizeBuffer Yes, pH-dependent ImplementAdditives Consider Additives (e.g., Antioxidants) AnalyzeResults->ImplementAdditives Yes, not pH-dependent Resolved Problem Resolved: Proceed with Optimized Assay AnalyzeResults->Resolved No OptimizeBuffer->Resolved ImplementAdditives->Resolved

Caption: A logical workflow for troubleshooting compound stability.

Protocol 1: Preliminary Stability Assessment in Different Buffers

This experiment provides a rapid assessment of your compound's stability across a relevant pH range.

Objective: To determine if 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide degrades in a time- and pH-dependent manner.

Methodology:

  • Prepare Buffers: Prepare three sterile-filtered buffers:

    • Acetate Buffer (50 mM, pH 5.0)

    • Phosphate-Buffered Saline (1X PBS, pH 7.4)

    • Glycine Buffer (50 mM, pH 9.0)

  • Prepare Compound Stock: Prepare a concentrated stock solution of the compound (e.g., 10 mM) in 100% DMSO.

  • Incubation Setup:

    • For each buffer, dilute the compound stock to a final concentration of 10 µM. Ensure the final DMSO concentration is low and consistent across all samples (e.g., ≤ 0.5%).

    • Prepare a "Time 0" sample for each buffer by immediately adding an equal volume of cold acetonitrile or methanol to the solution to stop any degradation. Store this sample at 4°C.

    • Incubate the remaining solutions at the intended assay temperature (e.g., 25°C or 37°C), protected from light.

  • Time Points: At specific intervals (e.g., 1, 2, 4, and 8 hours), take an aliquot from each incubation tube and quench it with cold acetonitrile or methanol as done for the "Time 0" sample.

  • Analysis: Analyze all samples (including Time 0) by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

  • Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to the Time 0 sample for each buffer.

pH Buffer % Remaining at 1 hr % Remaining at 4 hr % Remaining at 8 hr
5.0Acetate
7.4PBS
9.0Glycine
Caption: Example data table for the preliminary stability assessment.
Protocol 2: Forced Degradation Study

For a comprehensive understanding, a forced degradation study can identify the likely degradation products and establish the compound's intrinsic stability.[14] This is crucial for developing a robust, stability-indicating analytical method.[15] The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[16][17]

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.

Methodology:

  • Prepare Solutions: Prepare a solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Apply Stress Conditions: Expose aliquots of the compound solution to the following conditions in parallel:

Stress ConditionTypical ProtocolPurpose
Acid Hydrolysis Add 0.1 M HCl, incubate at 60°C for 2-8 hours.To test for acid-lability of the amide bond.[16]
Base Hydrolysis Add 0.1 M NaOH, incubate at room temp for 1-4 hours.To test for base-lability of the amide bond.[16]
Oxidation Add 3% H₂O₂, incubate at room temp for 1-24 hours.To test susceptibility to oxidation.[16]
Thermal Stress Incubate solution at 70°C for 24-48 hours.To assess heat stability.
Photostability Expose to a calibrated light source (ICH Q1B).To assess light sensitivity.[17]
  • Neutralization & Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control, by LC-MS to separate and identify the parent compound and any new degradation peaks.[13]

Advanced FAQs & Best Practices

Q4: How should I prepare and store my stock solutions of this compound?

A:

  • Solvent: Use anhydrous, high-purity DMSO for preparing concentrated stock solutions (e.g., 10-50 mM).

  • Storage: Store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Handling: Before opening a frozen vial, allow it to equilibrate to room temperature completely to prevent atmospheric moisture from condensing inside. Always use proper personal protective equipment and handle chemicals in a well-ventilated area.[10][18]

Q5: Can other components in my assay buffer, like detergents or reducing agents, affect stability?

A: Absolutely.

  • Detergents: While often necessary, some detergents can form micelles that may either protect the compound or localize it in a way that accelerates degradation. If using detergents, start with a low concentration (e.g., 0.005% Tween-20).[9]

  • Reducing Agents: Reagents like DTT or TCEP are added to prevent protein oxidation but can potentially interact with your compound. If your assay requires a reducing agent, confirm its compatibility. TCEP is generally more stable than DTT over time.

  • Excipients: Other components of a formulation can either protect the active ingredient or actively contribute to its degradation.[16]

Q6: Which buffer system is generally the best starting point?

A: For initial experiments, a phosphate or HEPES buffer at a physiological pH of 7.4 is a robust starting point.[9][19] These buffers have good buffering capacity in the neutral range where many compounds exhibit maximal stability. However, the optimal buffer must be determined empirically for each specific compound and assay system.[19]

References

  • PubChem. (n.d.). 3-Amino-4-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemUniverse. (n.d.). 4-AMINO-3-METHYL-N-(3-PYRIDYLMETHYL)BENZAMIDE. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ethyl 3-(3-amino-4-(methyl(nitroso)amino)-N-(pyridin-2-yl)benzamido)propanoate. Retrieved from [Link]

  • Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530. Retrieved from [Link]

  • Lab Manager. (2023). Understanding Biological Materials Handling and Safety Practices. Retrieved from [Link]

  • Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method. Analytical and Bioanalytical Chemistry, 412(28), 7859-7869. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Buffer - assay buffer composition. Retrieved from [Link]

  • Kumar, V., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Dunitz, J. D. (2004). Organic fluorine: Odd man out. Angewandte Chemie International Edition, 43(14), 1732-1734. Retrieved from [Link]

  • Nielsen, C. J., et al. (2010). Atmospheric Degradation of Amines (ADA). NILU. Retrieved from [Link]

  • Impact Analytical. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ResearchGate. (n.d.). List of aromatic amines used in this study and the efficiency of their removal. Retrieved from [Link]

  • XPRESS CHEMS. (2024). Safety First: Best Practices for Handling Research Chemicals. Retrieved from [Link]

  • Kamberi, M., & Tsutsumi, K. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530. Retrieved from [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • Wang, S., et al. (2023). Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles. Environmental Science: Atmospheres, 3(10), 1435-1445. Retrieved from [Link]

  • Huynh-Ba, K. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 36(2). Retrieved from [Link]

  • Brown, R. S., et al. (1978). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 43(16), 3083–3090. Retrieved from [Link]

  • RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

  • Di, L., et al. (2003). Optimization of a Higher Throughput Microsomal Stability Screening Assay. Journal of Biomolecular Screening, 8(4), 453-462. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). Managing Exposure to Biological Agents in Laboratories. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Mechanism of amide hydrolysis. YouTube. Retrieved from [Link]

  • Kumar, R., et al. (2018). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Scientific Reports, 8(1), 1-8. Retrieved from [Link]

  • Universal Reagents. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Retrieved from [Link]

  • Drug Discovery and Development. (2023). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • Cox, R. A. (2009). Acid hydrolysis of benzamides in <60 wt% H2SO4. Canadian Journal of Chemistry, 87(5), 699-711. Retrieved from [Link]

  • Purohit, A., et al. (2007). 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB. Bioconjugate Chemistry, 18(5), 1594-1603. Retrieved from [Link]

  • ChemistryViews. (2023). Photocatalytic Reduction of Nitroarenes to Aromatic Amines. Retrieved from [Link]

  • Crowther, G. J., et al. (2012). Buffer Optimization of Thermal Melt Assays of Plasmodium Proteins for Detection of Small-Molecule Ligands. Journal of Biomolecular Screening, 17(1), 124-132. Retrieved from [Link]

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Technical Support Center: Strategies for Reducing Background Signal in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to helping researchers, scientists, and drug development professionals overcome the persistent challenge of high background signals in fluorescence assays. This guide provides in-depth troubleshooting, detailed protocols, and a comprehensive exploration of the underlying scientific principles to empower you to achieve high-quality, reproducible data. While this guide will touch upon various chemical quenchers, it will also provide a focused look at the evidence surrounding the use of specific chemical structures, such as benzamides, in mitigating background fluorescence.

Understanding the Culprits: Sources of Background Fluorescence

High background fluorescence can originate from multiple sources within your experimental setup. A clear understanding of these sources is the first step toward effective troubleshooting.

Background fluorescence can be broadly categorized into two main types: intrinsic autofluorescence from the biological sample and extrinsic fluorescence from assay components.[1][2]

  • Intrinsic Autofluorescence: Many biological molecules naturally fluoresce when excited by light. This "autofluorescence" can significantly obscure the signal from your specific fluorescent probes.[3] Common endogenous fluorophores include:

    • Metabolic Co-factors: Nicotinamide adenine dinucleotide (NADH) and flavins (FAD, FMN) are major contributors to cellular autofluorescence, particularly in metabolically active cells.[3]

    • Structural Proteins: Collagen and elastin, abundant in connective tissues, exhibit strong autofluorescence, especially in the blue and green spectral regions.[4]

    • Lipofuscin: These "wear-and-tear" pigments accumulate in aging cells and are highly fluorescent across a broad spectrum.[5][6]

    • Red Blood Cells: The heme groups in red blood cells can cause significant autofluorescence.[3]

  • Extrinsic Background Fluorescence:

    • Assay Media and Buffers: Phenol red and other components in cell culture media can be fluorescent.[7]

    • Plasticware: Standard plastic-bottom plates used for cell culture can exhibit high intrinsic fluorescence.[7]

    • Fixatives: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce fluorescence by reacting with cellular amines and proteins.[3][8]

dot graph TD{ rankdir="LR"; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#5F6368"];

} caption: "Major Sources of Background Fluorescence in Assays"

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when dealing with high background in fluorescence assays.

Q1: How can I determine the primary source of background in my assay?

A1: A systematic approach with proper controls is key.

  • Unstained Control: Prepare a sample that goes through all the experimental steps (including fixation and permeabilization if applicable) but without the addition of any fluorescent probes. Any signal from this sample represents autofluorescence.

  • "No-Cell" or "No-Protein" Control: Prepare a well with only the assay buffer and your fluorescent probe. This will reveal any background contribution from the buffer components or the probe itself.

  • "Vehicle" Control: If you are testing compounds, include a control with just the vehicle (e.g., DMSO) to check for its intrinsic fluorescence.

Q2: Can my choice of fluorophore impact the background signal?

A2: Absolutely. Shifting to longer wavelength fluorophores (in the red or far-red spectrum) can often reduce background, as many common autofluorescent species are more efficiently excited by shorter wavelength light.[7]

Q3: Are there simple procedural changes I can make to reduce background?

A3: Yes, several simple modifications to your protocol can have a significant impact:

  • Washing Steps: Increase the number and duration of wash steps after incubation with fluorescent probes to remove any unbound molecules.[7]

  • Antibody/Probe Concentration: Titrate your fluorescently labeled antibodies or probes to determine the optimal concentration that provides a good signal-to-noise ratio without excessive background.[9]

  • Blocking: For immunofluorescence, ensure adequate blocking to prevent non-specific antibody binding.[2]

  • Choice of Plates: For microscopy and plate-based assays, use glass-bottom or black-walled plates with low intrinsic fluorescence.[7]

Troubleshooting Guide: Tackling High Background with Chemical Quenchers

When procedural optimizations are insufficient, chemical quenchers can be employed to actively reduce autofluorescence.

Established Chemical Quenchers

Several commercially available and "home-brew" solutions are widely used to quench autofluorescence.

Quenching AgentTarget AutofluorescenceAdvantagesDisadvantages
Sudan Black B Lipofuscin, general backgroundEffective at quenching lipofuscin.[10]Can introduce its own background in the red and far-red channels.[5][11]
TrueBlack® Lipofuscin, other sourcesLess background in red/far-red channels compared to Sudan Black B.[5][11] Can be used before or after immunostaining.[5]May cause a slight decrease in specific signal for some antibodies.[6]
TrueVIEW™ Non-lipofuscin sources (collagen, elastin, red blood cells), aldehyde-inducedEffective against a broad range of non-lipofuscin autofluorescence.[4][12][13]Primarily for non-lipofuscin sources.
Sodium Borohydride Aldehyde-induced fluorescenceSpecifically reduces fluorescence caused by aldehyde fixation.[3][8]Needs to be prepared fresh and can cause sample damage if not used carefully.[14]
Copper Sulfate General autofluorescenceCan be included in mounting media.The exact mechanism is not fully understood.[15]

dot graph TD{ rankdir="LR"; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#5F6368"];

} caption: "Workflow for Applying Chemical Quenchers"

A Note on Benzamides

While a broad class of compounds, the use of simple benzamide as a general autofluorescence quencher is not widely documented in peer-reviewed literature. Much of the research on benzamide derivatives focuses on their biological activities as, for example, enzyme inhibitors. However, the chemical properties of certain substituted benzamides could theoretically contribute to fluorescence quenching through various mechanisms, such as collisional quenching or Förster resonance energy transfer (FRET) if their absorption spectra overlap with the emission spectra of the autofluorescent molecules.

It is plausible that specific, proprietary formulations of commercial background reducers may contain benzamide-like structures. However, without explicit disclosure from manufacturers, this remains speculative. Researchers interested in exploring novel quenchers could investigate substituted benzamides, but this would require significant empirical validation to determine efficacy, optimal concentrations, and potential off-target effects.

Protocols

Protocol 1: General Autofluorescence Quenching with a Commercial Reagent (e.g., TrueBlack®)

This protocol is a general guideline. Always refer to the manufacturer's specific instructions.

  • Sample Preparation: Perform all fixation, permeabilization, and immunostaining steps as required for your experiment.

  • Prepare Quenching Solution: Dilute the concentrated TrueBlack® stock solution in 70% ethanol to a 1x working solution.

  • Incubation: After the final wash step of your staining protocol, incubate the sample with the 1x TrueBlack® solution for 30 seconds to 2 minutes at room temperature.

  • Washing: Briefly rinse the sample with 70% ethanol, followed by several washes with PBS.

  • Mounting and Imaging: Mount your sample with an appropriate mounting medium and proceed with imaging.

Protocol 2: Reducing Aldehyde-Induced Autofluorescence with Sodium Borohydride

This protocol is for use after aldehyde fixation.

  • Fixation and Washing: Fix your cells or tissue with formaldehyde or glutaraldehyde as required. Wash thoroughly with PBS.

  • Prepare Sodium Borohydride Solution: Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS. The solution may fizz.[14]

  • Incubation: Incubate the sample with the freshly prepared sodium borohydride solution for 10-15 minutes at room temperature.

  • Washing: Wash the sample extensively with PBS (3-4 times for 5 minutes each) to remove all traces of sodium borohydride.

  • Proceed with Staining: Continue with your standard blocking, antibody incubation, and subsequent steps.

Concluding Remarks

Effectively reducing background fluorescence is crucial for the generation of high-quality, reliable data in fluorescence-based assays. A multi-pronged approach that includes careful experimental design, protocol optimization, and the judicious use of chemical quenchers will yield the best results. While established quenchers like Sudan Black B and commercial kits such as TrueBlack® and TrueVIEW™ are reliable options, the exploration of novel quenching agents is an ongoing area of research. As a Senior Application Scientist, I encourage a thorough, evidence-based approach to troubleshooting, starting with the identification of the source of the background and systematically implementing corrective measures.

References

Click to expand
  • Andreoni, A., et al. (n.d.). Quenching of Protein Fluorescence by Fullerenol C 60 (OH) 36 Nanoparticles. MDPI. Retrieved from [Link]

  • Bibb, L. (2023, July 19). Tips to Minimize Autofluorescence. FluoroFinder. Retrieved from [Link]

  • Lab Manager. (2018, July 15). How Quenching Tissue Autofluorescence Works. Retrieved from [Link]

  • LubioScience GmbH. (n.d.). Autofluorescence Quenching Kit - TrueVIEW by Vector Labs. Retrieved from [Link]

  • ResearchGate. (n.d.). Quenching of autofluorescence. Treatment with TrueBlack™ lipofuscin... Retrieved from [Link]

  • Kim, H. N., et al. (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PMC - NIH. Retrieved from [Link]

  • Berezin, M. Y., & Achilefu, S. (2017, February 10). Fluorescence quenching of free and bound NADH in HeLa cells determined by hyperspectral imaging and unmixing of cell autofluorescence. PMC - PubMed Central. Retrieved from [Link]

  • Google Patents. (2021, April 4). US20210404918A1 - Optical clearing and auto-fluorescence quenching solutions and method of use for enhanced microscopy imaging of biological tissues.
  • Elabscience. (2021, October 19). Immunofluorescence Troubleshooting Tips. Retrieved from [Link]

  • Liu, J., et al. (n.d.). Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment. PMC - NIH. Retrieved from [Link]

  • Gene Target Solutions. (n.d.). TrueBlack® Lipofuscin Autofluorescence Quencher, 20X in DMF. Retrieved from [Link]

  • Wright Cell Imaging Facility. (n.d.). Autofluorescence: Causes and Cures. Retrieved from [Link]

  • ResearchGate. (2024, April 4). Troubleshooting about Immunofluorescence experiment. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fluorescence quenching of flavin adenine dinucleotide in aqueous solution by pH dependent isomerisation and photo-induced electron transfer | Request PDF. Retrieved from [Link]

  • Atlantis Bioscience Pte Ltd. (2023, October 16). Here's Why Neuroscience Researchers use TrueBlack® Lipofuscin Autofluorescence Quencher instead of Sudan Black B. Retrieved from [Link]

  • Scarlata, S., & Gryczynski, Z. (2023, September 11). Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions. PubMed. Retrieved from [Link]

  • YouTube. (2022, June 16). Troubleshooting background in IHC and IF applications. Retrieved from [Link]

  • Chemie Brunschwig. (n.d.). Fluorescence Background Blockers. Retrieved from [Link]

  • BiCell Scientific®. (n.d.). FFPE autofluorescence quenching buffer. Retrieved from [Link]

  • ResearchGate. (2017, September 4). (PDF) Quenching autofluorescence in tissue immunofluorescence. Retrieved from [Link]

  • Visikol. (2022, February 14). Challenges with Background Fluorescence. Retrieved from [Link]

  • ResearchGate. (2015, February 10). How we can reduce the background in fluorescence microscopy? Retrieved from [Link]

  • van Driel, P. B. A. A., et al. (n.d.). Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging. PMC. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Improving the Purity of Crude 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide (CAS No. 1018564-07-2). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key building block with high purity. We will explore the underlying chemical principles and provide field-proven, step-by-step protocols to troubleshoot common purification hurdles.

Initial Assessment: Understanding Your Crude Material

Before attempting purification, a preliminary analysis of the crude product is essential. The synthetic route—typically an amide coupling between 3-amino-4-methylbenzoic acid and 3-(aminomethyl)pyridine—dictates the likely impurity profile.

Commonly Encountered Impurities:

Impurity ClassSpecific ExamplesSourceRationale
Unreacted Starting Materials 3-amino-4-methylbenzoic acid, 3-(aminomethyl)pyridineIncomplete reactionThese are often highly polar and can complicate purification if not properly removed.
Coupling Reagent Byproducts Dicyclohexylurea (DCU), 1-Hydroxybenzotriazole (HOBt) adductsAmide bond formationByproducts from reagents like DCC or EDC are common and can vary in solubility.
Side-Reaction Products Diacylated amine, N-acylureaOver-reaction or rearrangementThese impurities are often structurally similar to the desired product, making separation difficult.
Residual Solvents DMF, Dichloromethane, Ethyl AcetateReaction and workupCan interfere with crystallization and analytical characterization.

A combination of Thin Layer Chromatography (TLC) and ¹H NMR of the crude material is invaluable for diagnosing the primary contaminants and informing the choice of purification strategy.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic decisions you will face during the purification process.

Q1: What are the most common and challenging impurities to remove?

A: The most challenging impurities are typically unreacted 3-amino-4-methylbenzoic acid due to its zwitterionic potential and structurally similar side-products from the coupling reaction. The presence of two basic centers (the aniline amine and the pyridine nitrogen) in the target molecule requires careful pH control during extractive workups to avoid losses.

Q2: Should I start with recrystallization or chromatography?

A: This depends on the purity of your crude material.

  • If crude purity is >85-90% with minor impurities, recrystallization is the preferred first step. It is scalable, cost-effective, and can yield highly pure crystalline material. Amides, in general, are good candidates for recrystallization[1][2].

  • If crude purity is <85% or contains multiple, closely-eluting impurities (as determined by TLC), flash column chromatography is necessary to isolate the desired compound from the complex mixture[3].

Q3: How do the basic groups on the molecule affect purification?

A: The aniline and pyridine nitrogens make the molecule basic. This has two major implications:

  • Chromatography: The basic nitrogens can interact strongly with acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and potential sample loss[4].

  • Extraction: The basicity allows for selective extraction into an acidic aqueous phase. This can be used to separate it from non-basic impurities. However, careful pH adjustment is needed to subsequently recover the product.

Q4: What analytical methods are best for final purity assessment?

A: A combination of methods is crucial for an authoritative assessment.

  • HPLC/UPLC: The primary tool for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing a modifier like 0.1% formic acid or trifluoroacetic acid is a good starting point.

  • ¹H and ¹³C NMR: Confirms the structure and can reveal impurities not visible by HPLC (e.g., inorganic salts).

  • Mass Spectrometry (MS): Confirms the molecular weight (241.29 g/mol )[5][6].

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Troubleshooting Guide: Common Issues & Solutions

This section provides direct answers to specific experimental problems.

IssueProbable Cause(s)Recommended Solution(s)
1. Product "Oils Out" During Recrystallization The solvent is too nonpolar for the product at lower temperatures, or the solution is supersaturated with impurities depressing the melting point.1. Add a more polar co-solvent (e.g., a small amount of ethanol to an ethyl acetate solution) to maintain solubility. 2. Try a different solvent system entirely. Acetonitrile is often an excellent choice for amides[1]. 3. Ensure the crude material is sufficiently pure; if not, perform chromatography first.
2. Low Yield After Column Chromatography The product is irreversibly adsorbing to the silica gel due to its basicity, or the chosen eluent is not polar enough to effectively elute the compound.1. Deactivate the Silica: Add 0.5-1% triethylamine or ammonia to your eluent system (e.g., Ethyl Acetate/Hexane) to neutralize acidic silanol sites[4]. 2. Increase Eluent Polarity: Switch to a more polar solvent system, such as Dichloromethane/Methanol. 3. Alternative Stationary Phase: Consider using neutral or basic alumina instead of silica gel.
3. Persistent Impurity Peak in HPLC/NMR The impurity is a structurally similar isomer or byproduct that co-elutes or co-crystallizes with the product.1. Optimize Chromatography: Switch from isocratic to a shallow gradient elution. If using normal phase, try a different solvent system (e.g., Toluene/Acetone). For reverse phase, adjusting the pH of the mobile phase can alter selectivity. 2. Derivative Formation: Temporarily protect the aniline amine (e.g., as a Boc-carbamate), purify the protected compound which will have different chromatographic properties, and then deprotect.
4. Product is a Stubborn, Sticky Solid Residual solvents (like DMF or DMSO) are trapped within the solid matrix. The product may be amorphous rather than crystalline.1. Solvent Trituration: Vigorously stir the solid in a solvent in which it is poorly soluble (e.g., diethyl ether or cold ethyl acetate). This will wash away trapped solvents and may induce crystallization. 2. Re-precipitation: Dissolve the solid in a minimal amount of a good solvent (e.g., methanol) and add it dropwise to a large volume of a stirred anti-solvent (e.g., water or hexane).

Detailed Experimental Protocols

These protocols provide a validated starting point for your purification work.

Protocol 4.1: Systematic Recrystallization Solvent Screening

This protocol helps identify the optimal solvent or solvent pair for crystallization.

  • Setup: Place ~20-30 mg of crude material into several small test tubes.

  • Single Solvent Screening: To each tube, add a different solvent (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Water) dropwise at room temperature until the solid just dissolves. If it doesn't dissolve, heat the mixture gently.

  • Observation:

    • Ideal Solvent: The solid should be sparingly soluble at room temperature but fully soluble upon heating.

    • Poor Solvent: The solid is insoluble even when hot.

    • Too-Good Solvent: The solid is fully soluble at room temperature.

  • Crystallization Test: For promising solvents, allow the hot, saturated solution to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.

  • Binary Solvent Screening: If no single solvent is ideal, use a "good" solvent to dissolve the compound and add a "poor" solvent (an "anti-solvent") dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly. Common pairs include Ethanol/Water and Ethyl Acetate/Hexane.

Protocol 4.2: Optimized Flash Column Chromatography

This protocol is designed to mitigate issues related to the basicity of the compound.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent. For a 1 g scale, a 40 g silica column is appropriate.

  • Eluent System Selection (via TLC):

    • Develop a TLC plate of the crude material in various Ethyl Acetate/Hexane mixtures (e.g., 30%, 50%, 70% Ethyl Acetate).

    • Crucially, add 1% triethylamine (TEA) to the TLC developing chamber.

    • The ideal eluent system should provide an Rf value for the product of ~0.25-0.35.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for better resolution, perform a "dry load": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin elution with the selected Ethyl Acetate/Hexane/TEA mixture.

    • Collect fractions and monitor by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to release the product from the column.

  • Product Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure.

Visualization of Workflows

Diagram 1: General Purification Strategy

Start Crude Product Analysis (TLC, NMR) PurityCheck Purity > 85%? Start->PurityCheck Recrystallization Attempt Recrystallization (Protocol 4.1) PurityCheck->Recrystallization Yes Chromatography Perform Flash Chromatography (Protocol 4.2) PurityCheck->Chromatography No RecrystCheck Successful? Recrystallization->RecrystCheck Success Pure Product Chromatography->Success Failure Impure Product RecrystCheck->Chromatography No RecrystCheck->Success Yes

Caption: A decision tree for selecting the initial purification method.

Diagram 2: Troubleshooting Peak Tailing in Chromatography

Start Severe Peak Tailing Observed on Silica Gel Step1 Add 0.5-1% Triethylamine (TEA) to Eluent System Start->Step1 Check1 Tailing Resolved? Step1->Check1 Step2 Switch to a Less Acidic Stationary Phase (e.g., Alumina) Check1->Step2 No Success Problem Solved Check1->Success Yes Check2 Tailing Resolved? Step2->Check2 Step3 Consider Alternative Technique (e.g., Reverse-Phase HPLC) Check2->Step3 No Check2->Success Yes

Caption: A logical workflow for resolving chromatographic peak tailing.

References

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (n.d.). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ethyl 3-(3-amino-4-(methyl(nitroso)amino)-N-(pyridin-2-yl)benzamido)propanoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. (n.d.). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from [Link]

  • Branca, M., Pena, S., Guillot, R., Gori, D., Alezra, V., & Kouklovsky, C. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Journal of the American Chemical Society, 131(30), 10711–10718. [Link]

  • OSHA. (n.d.). Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • LabXchange. (2024, August 2). Synthesis, Distillation, & Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

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Validation & Comparative

A Technical Guide to the Efficacy of 3-Aminobenzamide Analogs as PARP Inhibitors: A Focus on 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of targeted cancer therapies, Poly(ADP-ribose) polymerase (PARP) inhibitors represent a significant breakthrough. This guide provides an in-depth comparison of the efficacy of analogs based on the foundational 3-aminobenzamide scaffold, with a specific focus on the promising, yet less characterized, 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide. We will delve into the mechanistic underpinnings of PARP inhibition, the structure-activity relationships (SAR) that govern inhibitor potency, and the detailed experimental protocols required for their evaluation.

The Central Role of PARP1 in DNA Repair and Its Therapeutic Exploitation

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that plays a pivotal role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway[1]. When an SSB occurs, PARP1 is rapidly recruited to the site of damage, where it becomes catalytically activated[1]. This activation leads to the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the resolution of the break.

In the context of cancer, particularly in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP1 creates a synthetic lethality. With PARP1 inhibited, SSBs are not efficiently repaired and can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication. In HRR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death. This exquisite sensitivity of HRR-deficient tumors to PARP inhibitors forms the basis of their clinical success.

The foundational molecule in the development of PARP inhibitors was 3-aminobenzamide, a nicotinamide analog that was discovered to be a competitive inhibitor of PARP1[2][3]. While its potency is modest, the 3-aminobenzamide scaffold has served as the blueprint for the development of numerous highly potent and selective PARP inhibitors currently in clinical use[2][4].

Structure-Activity Relationship (SAR) of 3-Aminobenzamide Analogs

The development of potent PARP inhibitors from the 3-aminobenzamide scaffold has been guided by extensive structure-activity relationship studies. These studies have revealed key structural motifs that govern the potency and selectivity of these compounds. Using 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide as our central example, we can explore the impact of various substitutions on inhibitory activity.

The core 3-aminobenzamide moiety is crucial for binding to the nicotinamide-binding pocket of PARP1. The amino group and the carboxamide are involved in key hydrogen bonding interactions with the enzyme. Modifications to other parts of the molecule can significantly enhance potency by exploiting additional binding interactions.

Hypothetical Comparative Efficacy of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide Analogs
Analog Modification Predicted Impact on PARP1 Inhibition Rationale
1 (Parent) 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamideBaseline PotencyThe core scaffold provides essential binding interactions.
Analog A Removal of the 4-methyl groupLikely decrease in potencyThe methyl group may provide favorable hydrophobic interactions within a specific sub-pocket.
Analog B Replacement of the 4-methyl group with a 4-fluoro groupPotential increase in potencyA small, electronegative atom like fluorine can enhance binding through favorable electrostatic interactions.
Analog C Replacement of the 3-pyridylmethyl group with a benzyl groupLikely decrease in potencyThe nitrogen atom in the pyridine ring often forms a key hydrogen bond or electrostatic interaction.
Analog D Replacement of the 3-pyridylmethyl group with a 4-pyridylmethyl groupVariable impactThe position of the nitrogen in the pyridine ring can alter the geometry of interaction with the enzyme.
Analog E Addition of a substituent to the pyridine ringPotential for increased potencySubstituents can be added to probe for additional binding interactions in the solvent-exposed region.

Experimental Protocols for Efficacy Evaluation

The rigorous evaluation of PARP inhibitors requires a combination of enzymatic and cell-based assays. Below are detailed protocols for determining the enzymatic activity of PARP1 and assessing the cytotoxic effects of its inhibitors in cancer cell lines.

PARP1 Enzymatic Activity Assay (Fluorometric)

This assay measures the activity of purified PARP1 by detecting the consumption of its substrate, NAD+.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-NAD+

  • PARP Assay Buffer

  • Developer Reagent (light-sensitive)

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Enzyme and Compound Preparation:

    • Prepare a working solution of PARP1 enzyme in PARP Assay Buffer.

    • Prepare serial dilutions of the test compounds (e.g., 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide analogs) in PARP Assay Buffer.

  • Reaction Setup:

    • In a 96-well plate, add the PARP1 enzyme and the test compounds. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • To initiate the reaction, add a mixture of activated DNA and β-NAD+ to each well.

  • Incubation:

    • Incubate the plate for 30 minutes at 30-37°C with gentle agitation.

  • Detection:

    • Add the Developer Reagent to each well, protecting the plate from light.

    • Incubate for 30 minutes at room temperature with gentle agitation.

  • Measurement:

    • Read the fluorescence on a fluorometer with excitation at ~420 nm and emission at ~450 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (CCK-8)

This assay assesses the ability of PARP inhibitors to reduce the proliferation of cancer cells, often in combination with a DNA-damaging agent to induce synthetic lethality.

Materials:

  • Cancer cell line of interest (e.g., BRCA-deficient ovarian or breast cancer cells)

  • Complete cell culture medium

  • Test compounds (PARP inhibitors)

  • DNA-damaging agent (e.g., olaparib)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well clear cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the PARP inhibitor, both alone and in combination with a fixed concentration of a DNA-damaging agent. Include appropriate vehicle controls.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • CCK-8 Addition:

    • Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours, or until a visible color change occurs[5].

  • Measurement:

    • Measure the absorbance at 450 nm using a microplate reader[5].

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value for each compound by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the context of PARP inhibition, the following diagrams illustrate the PARP1 signaling pathway and a typical experimental workflow for evaluating novel inhibitors.

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation PAR Polymer Synthesis (PARylation) PARP1->PARylation Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PARylation->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor 3-Aminobenzamide Analog (PARP Inhibitor) Inhibitor->PARP1

Caption: PARP1 Signaling Pathway in DNA Repair.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo & Preclinical Synthesis Analog Synthesis Enzyme_Assay PARP1 Enzymatic Assay (IC50 Determination) Synthesis->Enzyme_Assay Cell_Assay Cell-Based Viability Assay (Cytotoxicity & Synthetic Lethality) Enzyme_Assay->Cell_Assay PK_PD Pharmacokinetics & Pharmacodynamics Cell_Assay->PK_PD Xenograft Xenograft Tumor Models PK_PD->Xenograft Tox Toxicology Studies Xenograft->Tox

Caption: Experimental Workflow for PARP Inhibitor Evaluation.

Conclusion

The 3-aminobenzamide scaffold has proven to be a remarkably fertile starting point for the development of potent and clinically effective PARP inhibitors. While direct comparative data for a series of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide analogs is not yet in the public domain, the established principles of SAR for this class of molecules provide a strong framework for predicting the impact of structural modifications. The continued exploration of analogs around this and related scaffolds, guided by the robust enzymatic and cellular assays detailed in this guide, holds significant promise for the discovery of next-generation PARP inhibitors with improved efficacy and safety profiles.

References

  • Arruri, V., et al. (2021). Poly ADP-Ribose Polymerase-1 (PARP1), a DNA repair enzyme is implicated as a key molecule in the pathogenesis of several neurodegenerative disorders. Frontiers in Cellular Neuroscience, 15, 735775. [Link]

  • Chen, Z., et al. (2022). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry, 65(15), 10477–10495. [Link]

  • Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2122175119. [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Cancer Research, 77(4), 839–843. [Link]

  • Nakajima, H., & Fujimoto, H. (2012). Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases. Journal of Clinical & Cellular Immunology, S1. [Link]

  • BMG LABTECH. PARP assay for inhibitors. [Link]

  • Wikipedia. PARP1. [Link]

  • BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]

  • ResearchGate. Structure-activity relationships in vitro. [Link]

  • Zhang, M., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 25(18), 4234. [Link]

  • Cohen-Armon, M. (2007). PARP-1 activation in the ERK signaling pathway. Trends in Pharmacological Sciences, 28(10), 528-536. [Link]

  • Taylor & Francis. 3-Aminobenzamide – Knowledge and References. [Link]

  • Sagar, S., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6543. [Link]

  • Sun, Y., et al. (2018). PARP inhibitor olaparib sensitizes cholangiocarcinoma cells to radiation. Cancer Medicine, 7(10), 4948–4956. [Link]

  • NMS Group. PARP1 publications. [Link]

  • BellBrook Labs. Enzolution PARP1 Assay System. [Link]

  • Rajan, S. S., et al. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. Molecules, 24(15), 2783. [Link]

  • Massive Bio. Poly Adp Ribose Polymerase. [Link]

  • ResearchGate. Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. [Link]

  • Gunes, S., et al. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Renal Failure, 31(8), 717-724. [Link]

  • Assay-Protocol.com. PARP - Assay-Protocol. [Link]

  • Springer Nature Experiments. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. [Link]

  • ResearchGate. Structures of 3-aminobenzamides reported by Schüler, Linusson et al. [Link]

  • OAText. Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. [Link]

  • Gangireddy, P., et al. (2018). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 61(21), 9679–9697. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of Benzamide-Based PARP-1 Inhibitors: A Case Study on 3-(2-Oxo-2-substituted acetamido)benzamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting PARP-1 with Benzamide Scaffolds

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks.[1] In the context of oncology, particularly in cancers with deficiencies in other DNA repair pathways like homologous recombination (e.g., those with BRCA1/2 mutations), the inhibition of PARP-1 leads to an accumulation of DNA damage and ultimately, cancer cell death through a concept known as synthetic lethality.[2] This has established PARP-1 as a promising therapeutic target.

The 3-aminobenzamide scaffold has been a cornerstone in the development of PARP inhibitors.[3] It serves as a bioisostere of the nicotinamide portion of the NAD+ cofactor, allowing it to competitively bind to the catalytic domain of PARP-1.[3] While the parent 3-aminobenzamide is a relatively weak inhibitor, its simple structure provides a versatile template for chemical modifications to enhance potency and selectivity. This guide will delve into the structure-activity relationship (SAR) of benzamide derivatives, with a specific focus on a series of 3-(2-oxo-2-substituted acetamido)benzamides, to illustrate the chemical principles that govern their inhibitory activity against PARP-1. Due to the limited publicly available SAR data on 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide, this closely related series will serve as an insightful case study.

Core Directive: Deconstructing the SAR of 3-(2-Oxo-2-substituted acetamido)benzamides

The central hypothesis in the design of this series is that by modifying the substituent on the acetamido group at the 3-position of the benzamide core, one can systematically probe the binding pocket of PARP-1 and identify key interactions that drive potency. The general structure of the compounds discussed in this guide is depicted below:

A representative 2D structure of the 3-(2-oxo-2-substituted acetamido)benzamide scaffold.

Our analysis will focus on how variations in the "R" group of the acetamido moiety influence the PARP-1 inhibitory activity, measured as the half-maximal inhibitory concentration (IC50).

Scientific Integrity & Logic: A Data-Driven Exploration of SAR

The following table summarizes the in vitro PARP-1 inhibitory activity of a series of synthesized 3-(2-oxo-2-substituted acetamido)benzamide derivatives. This data provides a quantitative basis for our SAR analysis.

Compound IDR GroupPARP-1 IC50 (µM)
1a Phenyl0.45
1b 4-Methylphenyl0.23
1c 4-Methoxyphenyl5.78
1d 4-Chlorophenyl> 50
1e 4-Fluorophenyl> 50
1f 2-Thienyl0.31

Table 1: In vitro PARP-1 inhibitory activity of 3-(2-oxo-2-substituted acetamido)benzamide derivatives.[4]

Key SAR Insights:
  • Aromatic Substituents are Favorable: The parent compound with a phenyl group (1a ) displays potent PARP-1 inhibition with an IC50 of 0.45 µM. This suggests that an aromatic ring at this position can engage in favorable interactions within the PARP-1 active site, likely through pi-stacking or hydrophobic interactions.

  • Impact of Electron-Donating and Withdrawing Groups:

    • The introduction of a small, electron-donating methyl group at the para-position of the phenyl ring (1b ) leads to a two-fold increase in potency (IC50 = 0.23 µM). This indicates that this region of the binding pocket may be hydrophobic and can accommodate small alkyl groups.

    • Conversely, a larger electron-donating methoxy group at the same position (1c ) results in a significant loss of activity (IC50 = 5.78 µM). This suggests a potential steric clash or an unfavorable interaction with the polar methoxy group.

    • The presence of electron-withdrawing halogen atoms like chlorine (1d ) and fluorine (1e ) at the para-position completely abolishes the inhibitory activity (IC50 > 50 µM). This dramatic decrease in potency highlights a strong intolerance for electronegative atoms in this region of the binding pocket.

  • Heteroaromatic Rings are Well-Tolerated: Replacing the phenyl ring with a 2-thienyl group (1f ) maintains high potency (IC50 = 0.31 µM). This demonstrates that heteroaromatic rings are also well-accommodated in the active site and can serve as effective bioisosteres for the phenyl group.

Visualization of Structure-Activity Relationships

The following diagram illustrates the key SAR findings for the 3-(2-oxo-2-substituted acetamido)benzamide scaffold.

SAR_Diagram cluster_core Benzamide Core cluster_modification Acetamido Substituent (R) Core 3-Aminobenzamide Phenyl Phenyl (1a) IC50 = 0.45 µM Core->Phenyl Modification at 3-amino position Methylphenyl 4-Methylphenyl (1b) IC50 = 0.23 µM (Potency Increased) Phenyl->Methylphenyl Electron-donating group Methoxyphenyl 4-Methoxyphenyl (1c) IC50 = 5.78 µM (Potency Decreased) Phenyl->Methoxyphenyl Steric hindrance/polarity Halophenyl 4-Chloro/Fluorophenyl (1d/1e) IC50 > 50 µM (Activity Abolished) Phenyl->Halophenyl Electron-withdrawing group Thienyl 2-Thienyl (1f) IC50 = 0.31 µM (Potency Maintained) Phenyl->Thienyl Bioisosteric replacement

Structure-Activity Relationship (SAR) summary for 3-(2-oxo-2-substituted acetamido)benzamides.

Experimental Protocols

General Synthesis Workflow

The synthesis of the target 3-(2-oxo-2-substituted acetamido)benzamide derivatives typically follows a straightforward multi-step sequence. The following is a representative workflow:

Synthesis_Workflow Start 3-Nitrobenzoic Acid Step1 Amidation Start->Step1 Intermediate1 3-Nitrobenzamide Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Step3 Acylation Step2->Step3 Intermediate2 3-Aminobenzamide FinalProduct Target Compound Step3->FinalProduct Reagent Substituted Acetyl Chloride (R-CO-Cl) Reagent->Step3

General synthetic workflow for 3-(2-oxo-2-substituted acetamido)benzamides.

Step 1: Amidation of 3-Nitrobenzoic Acid 3-Nitrobenzoic acid is converted to its corresponding acid chloride, typically using thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with ammonia to yield 3-nitrobenzamide.

Step 2: Reduction of the Nitro Group The nitro group of 3-nitrobenzamide is reduced to an amino group to form 3-aminobenzamide. This reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., H2, Pd/C) or using a metal in acidic media (e.g., SnCl2, HCl).

Step 3: Acylation of 3-Aminobenzamide The final step involves the acylation of the 3-amino group of 3-aminobenzamide with a substituted acetyl chloride (R-CO-Cl) in the presence of a base (e.g., pyridine, triethylamine) to yield the target 3-(2-oxo-2-substituted acetamido)benzamide derivatives.

In Vitro PARP-1 Inhibition Assay

The inhibitory activity of the synthesized compounds against PARP-1 is typically evaluated using a biochemical assay. A common method is an enzyme-linked immunosorbent assay (ELISA)-based assay.

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP-1. Inhibitors will compete with the NAD+ substrate and reduce the amount of biotinylated ADP-ribose incorporation.

Step-by-Step Methodology:

  • Plate Coating: A 96-well plate is coated with histone proteins.

  • Enzyme Reaction: Recombinant human PARP-1 enzyme is added to the wells along with a reaction buffer containing NAD+ and biotinylated NAD+.

  • Compound Addition: The test compounds are added to the wells at various concentrations. A control with no inhibitor is also included.

  • Incubation: The plate is incubated to allow the PARP-1 catalyzed reaction to proceed.

  • Detection: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated ADP-ribose incorporated onto the histones.

  • Substrate Addition: A chromogenic HRP substrate (e.g., TMB) is added, and the color development is proportional to the amount of PARP-1 activity.

  • Measurement: The absorbance is read using a plate reader, and the IC50 values are calculated from the dose-response curves.

Conclusion and Future Directions

The structure-activity relationship of 3-(2-oxo-2-substituted acetamido)benzamides provides valuable insights into the chemical features required for potent PARP-1 inhibition. The key takeaways are the importance of an aromatic substituent on the acetamido group and the detrimental effect of electron-withdrawing groups at the para-position of this aromatic ring. These findings suggest that future drug design efforts could focus on exploring a wider range of aromatic and heteroaromatic substituents, as well as modifications at other positions of the benzamide core to further optimize potency, selectivity, and pharmacokinetic properties. Molecular modeling and co-crystallization studies of these inhibitors with PARP-1 would provide a more detailed understanding of the binding interactions and guide the rational design of next-generation PARP-1 inhibitors.

References

  • [Design, synthesis and biological evaluation of novel 3-(2-oxo-2-substituted acetamido)benzamides as PARP-1 inhibitors]. Yao Xue Xue Bao. (2015). [Link][1][4]

  • 3-Aminobenzamide – Knowledge and References. Taylor & Francis. (n.d.). [Link][3]

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. MDPI. (2022). [Link][2]

Sources

A Senior Application Scientist's Comparative Guide to Validating Analytical Methods for the Quantification of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Robust Quantification

In pharmaceutical development, the journey from a promising molecule to a therapeutic agent is paved with rigorous analytical scrutiny. The compound 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide, a novel small molecule with therapeutic potential, is no exception. Accurate and reliable quantification of this analyte is paramount for pharmacokinetic studies, dose-response assessments, quality control of the active pharmaceutical ingredient (API), and formulation development. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1][2].

This guide provides an in-depth comparison of two primary analytical techniques for the quantification of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a senior application scientist, my objective is not merely to present protocols but to illuminate the rationale behind methodological choices, ensuring that the selected method is robust, reliable, and fit-for-purpose, in alignment with international regulatory standards such as the International Council for Harmonisation (ICH) Q2(R1) guidelines[1][2][3][4].

The validation process for any analytical method must demonstrate specificity, linearity, range, accuracy, precision, and robustness to ensure data integrity[5][6][7]. This guide will detail the validation workflows for both HPLC-UV and LC-MS/MS, providing comparative data to aid researchers in selecting the optimal method for their specific application.

Overall Method Validation Workflow

A well-defined workflow is critical for a successful method validation. The process begins with method development and optimization, followed by a systematic validation of performance characteristics as stipulated by regulatory guidelines.

G Overall Analytical Method Validation Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation Execution cluster_rep Phase 3: Reporting dev Method Development & Optimization pre_val Pre-Validation Assessment dev->pre_val protocol Validation Protocol Definition pre_val->protocol spec Specificity/ Selectivity protocol->spec lin Linearity & Range spec->lin acc_prec Accuracy & Precision lin->acc_prec lod_loq LOD & LOQ acc_prec->lod_loq robust Robustness lod_loq->robust data_analysis Data Analysis robust->data_analysis report Final Validation Report data_analysis->report

Caption: General workflow for analytical method validation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique, making it a common choice for routine quality control and quantification of APIs.[8] The method's principle relies on the separation of the analyte from other components on a chromatographic column, followed by detection based on its ultraviolet absorbance.

Causality in Experimental Design
  • Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the logical starting point.[8][9] The benzamide structure of the analyte imparts sufficient hydrophobicity for good retention and separation on a C18 stationary phase.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (or a suitable buffer) is often sufficient for benzamide derivatives.[8][9] The ratio (e.g., 50:50 v/v) is optimized to achieve a reasonable retention time (typically 3-10 minutes) and good peak shape. Using a buffer, such as sodium acetate, can control the ionization state of the amine and pyridine groups, ensuring consistent retention.[9]

  • Detection Wavelength: The wavelength is selected based on the UV absorbance maximum of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide to ensure maximum sensitivity. A wavelength of 254 nm is a common starting point for aromatic compounds like benzamides.[8][9]

Detailed Validation Protocol: HPLC-UV
  • System Suitability: Before each validation run, inject a standard solution multiple times (n=5). The relative standard deviation (RSD) for peak area and retention time should be <2%. This ensures the chromatographic system is performing adequately.

  • Specificity/Selectivity: Analyze blank matrix (placebo), and the analyte spiked into the matrix. The blank should show no interfering peaks at the retention time of the analyte.

  • Linearity and Range:

    • Prepare a stock solution of the reference standard in the mobile phase.[8]

    • Create a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).[9]

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression. The correlation coefficient (r²) should be ≥0.999.

  • Accuracy:

    • Analyze samples of a known concentration at three levels (low, medium, high) across the linear range (e.g., 80%, 100%, and 120% of the target concentration).[10]

    • Perform at least three replicates at each level.[6]

    • Accuracy is expressed as the percentage recovery. The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze replicates (n=6) of a sample at 100% of the target concentration on the same day, with the same analyst and instrument. The RSD should be ≤2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD over multiple days should be ≤2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • These are typically determined based on the signal-to-noise ratio (S/N).[11]

    • LOD is the concentration that yields an S/N ratio of 3:1.[11]

    • LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (S/N ratio of 10:1).[11]

  • Robustness: Intentionally introduce small variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results. The results should remain within the system suitability criteria.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analyzing low concentrations in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the gold standard.[12][13][14] This technique couples the separation power of HPLC with the highly specific and sensitive detection of mass spectrometry.[14]

Causality in Experimental Design
  • Chromatography: Shorter run times are often achievable with LC-MS/MS compared to HPLC-UV.[13] A rapid gradient elution using a shorter column can be employed to quickly elute the analyte into the mass spectrometer, increasing throughput.

  • Ionization Source: Electrospray ionization (ESI) is typically used for polar to moderately polar small molecules like the target benzamide. It is operated in positive ion mode, as the pyridine and amino groups are readily protonated.

  • Mass Spectrometry: Tandem MS (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode.

    • Q1 (Parent Ion): The first quadrupole (Q1) is set to isolate the protonated molecular ion ([M+H]⁺) of the analyte.

    • Q2 (Collision Cell): The isolated parent ion is fragmented in the collision cell (Q2) using an inert gas (e.g., argon).

    • Q3 (Product Ion): The third quadrupole (Q3) is set to monitor for a specific, stable fragment ion (product ion). This parent-product ion transition is highly specific to the analyte, virtually eliminating matrix interference.[14]

Detailed Validation Protocol: LC-MS/MS

The validation protocol for LC-MS/MS follows the same principles as HPLC-UV but with some key differences, particularly for bioanalytical applications, guided by EMA and FDA guidelines.[15][16][17][18]

  • System Suitability: As with HPLC, system performance is monitored.

  • Selectivity and Matrix Effects:

    • Analyze blank matrix from at least six different sources to check for interferences.[7]

    • Assess matrix effects by comparing the analyte's response in a post-extraction spiked blank matrix to its response in a neat solution. This ensures that matrix components are not suppressing or enhancing the ion signal.

  • Linearity and Range:

    • A calibration curve is constructed in the same biological matrix as the unknown samples.

    • A weighting factor (e.g., 1/x or 1/x²) is often applied to the linear regression to ensure accuracy at the lower end of the curve.

  • Accuracy and Precision:

    • Evaluated using Quality Control (QC) samples prepared in the matrix at multiple concentration levels (LLOQ, low, medium, high).

    • For bioanalytical methods, the acceptance criteria are typically wider: the mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (RSD) should not exceed 15% (20% at the LLOQ).[16]

  • LLOQ: The LLOQ must be determined and validated as the lowest point on the calibration curve with acceptable accuracy and precision.[16]

  • Stability: A critical component for bioanalysis. The stability of the analyte must be evaluated under various conditions:

    • Freeze-Thaw Stability: After several freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics sample handling.

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for an extended period.

    • Stock Solution Stability: Stability of the analyte in the solvent used for stock solutions.

G LC-MS/MS Bioanalytical Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Validation Parameters sample Biological Sample (e.g., Plasma) spike Spike with Analyte & Internal Standard sample->spike extract Protein Precipitation or Solid Phase Extraction spike->extract hplc HPLC Separation extract->hplc esi ESI Source (Ionization) hplc->esi msms Tandem MS (MRM Detection) esi->msms selectivity Selectivity & Matrix Effect msms->selectivity linearity Linearity (in matrix) selectivity->linearity accuracy_precision Accuracy & Precision (QC Samples) linearity->accuracy_precision stability Stability Assessment accuracy_precision->stability

Caption: Workflow for bioanalytical method validation using LC-MS/MS.

Performance Comparison: HPLC-UV vs. LC-MS/MS

The choice between these two powerful techniques depends entirely on the application's requirements.

ParameterHPLC-UVLC-MS/MSRationale & Justification
Sensitivity Lower (LOQ typically in µg/mL range)Higher (LOQ typically in ng/mL or pg/mL range)Mass spectrometry is an inherently more sensitive detection technique than UV absorbance.[13]
Selectivity GoodExcellentHPLC-UV relies on chromatographic retention time. LC-MS/MS uses retention time plus two mass filters (parent and product ions), providing superior specificity.[14]
Matrix Effects Less susceptibleMore susceptible to ion suppression/enhancementCo-eluting matrix components can interfere with the ionization process in the ESI source, a phenomenon not present in UV detection.
Throughput Moderate (run times 5-15 min)High (run times 1-5 min)The high selectivity of MS detection allows for less chromatographic separation, enabling faster gradients and shorter run times.[13]
Cost (Instrument) LowHighMass spectrometers are significantly more expensive to purchase and maintain than UV detectors.
Cost (Operational) LowModerateRequires high-purity solvents and gases, and more frequent maintenance.
Application API quality control, formulation assays, content uniformityBioanalysis (PK/TK studies), impurity profiling at trace levels, metabolite identificationHPLC-UV is ideal for high-concentration samples in simple matrices. LC-MS/MS is necessary for low-concentration samples in complex biological matrices.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantification of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide, provided they are properly validated according to established guidelines like ICH Q2(R1).[2]

  • For routine quality control, assay of the bulk drug substance, or analysis of pharmaceutical formulations where the analyte concentration is high (µg/mL to mg/mL range), HPLC-UV is the recommended method. It is cost-effective, robust, and provides the necessary performance for these applications.[8][19]

  • For bioanalytical applications, such as pharmacokinetic studies in plasma or tissue homogenates, where analyte concentrations are expected to be low (pg/mL to ng/mL range) and the sample matrix is complex, LC-MS/MS is the essential and superior method. Its unparalleled sensitivity and selectivity are required to generate reliable data for regulatory submissions.[12][13]

Ultimately, the "better" method is the one that is fit for its intended purpose. A thorough understanding of the analytical requirements, coupled with a rigorous validation process, will ensure the generation of high-quality, defensible data in the development of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide as a potential therapeutic agent.

References

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. (2011). European Medicines Agency (EMA). Available at: [Link]

  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International. Available at: [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). Available at: [Link]

  • Comparison of Liquid Chromatography-Ultraviolet and Chromatography-Tandem Mass Spectrometry for the Determination of Indapamide in Human Whole Blood and Their Applications in Bioequivalence Studies. (2012). PubMed. Available at: [Link]

  • Isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. (2022). ResearchGate. Available at: [Link]

  • Method validation parameters of the HPLC method. ResearchGate. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration (FDA). Available at: [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). Swissmedic. Available at: [Link]

  • Basic Principles of HPLC, MS & LC-MS. Chemyx. Available at: [Link]

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A Researcher's Guide to Benchmarking Novel HDAC Inhibitors: Profiling 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology.[1][2] These molecules function by interfering with HDAC enzymes, which remove acetyl groups from histone and non-histone proteins.[3][4] This inhibition leads to an accumulation of acetylated proteins, resulting in chromatin relaxation and altered gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][3][5][6] With several HDAC inhibitors already approved for clinical use, the robust preclinical evaluation of new chemical entities is paramount.[7][8]

This guide provides a comprehensive framework for benchmarking a novel benzamide-based HDAC inhibitor, 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide, against well-characterized inhibitors such as the pan-HDAC inhibitor Vorinostat (SAHA) and the clinical-stage inhibitor Panobinostat. We will delve into the requisite experimental workflows, from initial enzymatic assays to cell-based functional screens, providing detailed protocols and the scientific rationale underpinning each step.

The Central Role of HDACs in Cellular Regulation

HDACs are critical regulators of gene expression. By removing acetyl groups from lysine residues on histone tails, they promote a more condensed chromatin structure, generally leading to transcriptional repression.[3][9] The balance between histone acetylation, mediated by Histone Acetyltransferases (HATs), and deacetylation by HDACs is crucial for normal cellular function.[3] Dysregulation of HDAC activity is a hallmark of many cancers, where it can lead to the silencing of tumor suppressor genes.[1][10] HDAC inhibitors aim to reverse this aberrant epigenetic state.[3][11]

Below is a simplified representation of the core mechanism of HDAC action and its inhibition.

HDAC_Mechanism cluster_0 Normal Gene Expression Control cluster_1 Effect of HDAC Inhibitor HAT Histone Acetyltransferase (HAT) Ac_Histone Acetylated Histone (Open Chromatin) HAT->Ac_Histone Adds Acetyl Group HDAC Histone Deacetylase (HDAC) DeAc_Histone Deacetylated Histone (Closed Chromatin) HDAC->DeAc_Histone Removes Acetyl Group Ac_Histone->HDAC Target for Deacetylation Gene_On Gene Transcription ACTIVE Ac_Histone->Gene_On Gene_Off Gene Transcription REPRESSED DeAc_Histone->Gene_Off HDACi HDAC Inhibitor (e.g., 3-Amino-4-methyl-N- (3-pyridylmethyl)benzamide) Blocked_HDAC Inhibited HDAC Leads to Accumulation of Acetylated Histones & Gene Activation HDACi->Blocked_HDAC Binds to Active Site Benchmarking_Workflow cluster_workflow Benchmarking Workflow A Phase 1: In Vitro Enzymatic Assay B Determine IC50 values against purified HDAC enzymes A->B C Phase 2: Cell-Based Assays H Comparative Data Analysis B->H D Measure cellular histone acetylation C->D E Assess anti-proliferative activity (e.g., in cancer cell lines) D->E F Phase 3: Selectivity Profiling E->H G Screen against a panel of HDAC isoforms (Class I, II, IV) F->G G->H

Caption: A multi-phase workflow for benchmarking novel HDAC inhibitors.

Phase 1: In Vitro HDAC Enzymatic Assay

Causality Behind Experimental Choice: The initial and most direct assessment of a compound's inhibitory potential is through an in vitro enzymatic assay using purified HDAC enzymes. This cell-free system allows for the precise determination of the half-maximal inhibitory concentration (IC50), providing a quantitative measure of potency. A fluorometric assay is often preferred for its high sensitivity and suitability for high-throughput screening. [12]

Detailed Protocol: Fluorometric HDAC Activity Assay

This protocol is adapted from commercially available kits and standard laboratory practices. [12][13]

  • Reagent Preparation:

    • Prepare a stock solution of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide, Vorinostat, and Panobinostat in 100% DMSO.

    • Prepare serial dilutions of the inhibitors in assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent-induced artifacts.

    • Reconstitute purified human HDAC1 enzyme in assay buffer to the desired concentration.

    • Prepare the fluorogenic HDAC substrate (e.g., a peptide containing an acetylated lysine and a fluorophore quenched by the acetyl group) in assay buffer.

    • Prepare the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 5 µL of the diluted inhibitor solutions to the respective wells. For control wells, add 5 µL of assay buffer with DMSO (vehicle control) or a known potent inhibitor (positive control).

    • Add 20 µL of the purified HDAC1 enzyme solution to all wells except the "no enzyme" control.

    • Incubate the plate at 30°C for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 25 µL of the HDAC substrate solution to all wells.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the enzymatic reaction by adding 50 µL of the developer solution to each well.

    • Incubate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.

    • Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" wells).

    • Normalize the data with the vehicle control representing 100% activity and a saturating concentration of a known inhibitor as 0% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Comparative Data
CompoundTargetIC50 (nM) [Hypothetical]
3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide HDAC1 75
Vorinostat (SAHA)Pan-HDAC10-20 [14][15][16]
Panobinostat (LBH589)Pan-HDAC~5-20 [17][18]

Phase 2: Cell-Based Functional Assays

Causality Behind Experimental Choice: While in vitro assays are crucial for determining direct enzymatic inhibition, they do not account for factors such as cell permeability, metabolic stability, and engagement with HDAC complexes within the cell. [19]Therefore, cell-based assays are essential to validate the compound's activity in a more physiologically relevant context.

Protocol 1: Cellular Histone Acetylation Assay

This assay measures the accumulation of acetylated histones in cells treated with the HDAC inhibitor, providing a direct readout of target engagement. [20]

  • Cell Culture and Treatment:

    • Seed a human cancer cell line (e.g., HCT116 colon cancer cells) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide, Vorinostat, and Panobinostat for a defined period (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Histone Extraction:

    • Wash the cells with PBS.

    • Lyse the cells and extract histone proteins according to a standardized protocol or a commercial kit. [21]

  • ELISA-based Detection:

    • Coat a high-binding 96-well plate with the extracted histone proteins.

    • Block non-specific binding sites.

    • Add a primary antibody specific for acetylated histone H3 or H4.

    • Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a colorimetric HRP substrate and measure the absorbance using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the total protein concentration in each sample.

    • Calculate the fold-change in histone acetylation relative to the vehicle-treated cells.

Protocol 2: Anti-Proliferative Assay (MTT/XTT Assay)

This assay assesses the impact of the inhibitor on cell viability and proliferation.

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate as described above.

    • Treat the cells with a range of concentrations of the inhibitors for 72 hours.

  • Viability Assessment:

    • Add a tetrazolium salt solution (e.g., MTT or XTT) to each well.

    • Incubate for 2-4 hours, allowing viable cells to metabolize the salt into a colored formazan product.

    • Solubilize the formazan crystals (if using MTT) and measure the absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) for each compound.

Hypothetical Cellular Activity Data
CompoundCellular H4 Acetylation (Fold Increase) [Hypothetical]HCT116 GI50 (µM) [Hypothetical]
3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide 8.5 1.2
Vorinostat (SAHA)10.20.75-2.5 [15]
Panobinostat (LBH589)12.50.01-0.03 [9]

Phase 3: HDAC Isoform Selectivity Profiling

Causality Behind Experimental Choice: The 11 zinc-dependent HDACs are grouped into different classes (I, IIa, IIb, and IV). [7]First-generation HDAC inhibitors like Vorinostat are pan-inhibitors, targeting multiple isoforms. [8]However, this lack of selectivity can contribute to off-target effects and toxicity. [8]Newer inhibitors are often designed to be more selective for specific HDAC isoforms or classes to achieve a better therapeutic window. [8]Therefore, profiling the novel compound against a panel of HDAC isoforms is critical to understand its specificity. Benzamide-containing inhibitors have shown promise for increased isozyme selectivity. [22] The enzymatic assay protocol described in Phase 1 can be adapted to screen the compound against a panel of purified recombinant HDAC enzymes (e.g., HDAC1, 2, 3, 6, 8, 10, 11).

Hypothetical HDAC Isoform Selectivity Profile (IC50, nM)
CompoundHDAC1HDAC2HDAC3HDAC6HDAC8HDAC10HDAC11
3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide 75 90 150 >5000>5000>5000450
Vorinostat (SAHA) [14]1015205030012040
Panobinostat (LBH589) [17]~5~10~15~30~200~40~25
A Class I Selective Inhibitor (e.g., Romidepsin) [23]~1 ~2 ~5 >1000>1000>1000>1000

Note: Romidepsin is included for illustrative purposes of a class-selective profile.

Synthesis and Interpretation

Based on the hypothetical data, 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide presents as a potent inhibitor with some selectivity for Class I HDACs (HDAC1, 2, and 3) over other isoforms. Its in vitro potency (IC50 = 75 nM against HDAC1) is less than the pan-inhibitors Vorinostat and Panobinostat but is still in a relevant nanomolar range.

The compound demonstrates good cellular activity, inducing a significant increase in histone acetylation and inhibiting cancer cell proliferation at a low micromolar concentration. The GI50 value is higher than that of Panobinostat, which is known to be exceptionally potent, but comparable to Vorinostat.

The selectivity profile suggests a potential advantage over pan-inhibitors by avoiding the inhibition of isoforms like HDAC6, which may reduce certain side effects. This profile aligns with the characteristics of some other benzamide-based HDAC inhibitors that exhibit class I selectivity. [24]

Conclusion

This guide outlines a systematic and robust approach to the preclinical benchmarking of a novel HDAC inhibitor, 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide. By integrating in vitro enzymatic assays, cell-based functional screens, and comprehensive isoform selectivity profiling, researchers can build a detailed performance profile of their compound. This multi-pronged strategy, grounded in established scientific protocols, is essential for identifying promising new therapeutic candidates and understanding their mechanism of action relative to existing drugs in the field. The hypothetical data presented for 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide illustrate a compound with a promising profile as a class I-selective HDAC inhibitor, warranting further investigation.

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